molecular formula C10H17N3O3 B014459 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol CAS No. 7400-06-8

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Cat. No.: B014459
CAS No.: 7400-06-8
M. Wt: 227.26 g/mol
InChI Key: DLABUHZHXFNKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H17N3O3 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABUHZHXFNKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=CNC1=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289111
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-06-8
Record name 7400-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS No: 7400-06-8), a key intermediate in the synthesis of various biologically active molecules. This document details its molecular structure, physicochemical characteristics, and provides established experimental protocols for its synthesis and analysis. Furthermore, it explores its significant role as a precursor in the development of targeted therapeutics, particularly kinase and thymidine phosphorylase inhibitors. The information is presented to support and guide research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃.[1][2][3] It is characterized by a pyrimidine core substituted with an amino group, a hydroxyl group, and a diethoxyethyl side chain. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 7400-06-8[1][2][3][4][5][6][7]
Molecular Formula C₁₀H₁₇N₃O₃[1][2][3]
Molecular Weight 227.26 g/mol [1][2][6]
Melting Point 193-196 °C[6]
Boiling Point 370.2 ± 37.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
Flash Point 177.7 ± 26.5 °C[6]
LogP 0.02[6]
Appearance Off-white powder[5]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various routes. Below are detailed methodologies for a key synthetic pathway.

Synthesis from 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

This protocol outlines the desulfurization of a 2-mercaptopyrimidine precursor to yield the target compound.

Experimental Protocol:

  • Dissolution: Dissolve 11.6 mmol of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in a mixture of 150 mL of water and 9 mL of aqueous ammonia solution.[5]

  • Heating: Heat the reaction mixture to 90°C.[5]

  • Raney Nickel Addition: Add Raney Nickel suspension in batches (2-3 mL at a time) to the heated solution.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.[5]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a diatomaceous earth pad.[5]

  • Washing: Wash the filter cake with two 25 mL portions of water.[5]

  • Lyophilization: Combine the aqueous filtrates and freeze-dry to obtain 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[5]

Yield: 2.23 g (85%).[5]

Synthesis from 2-cyano-4,4-diethoxybutanoic acid ethyl ester

An alternative synthesis involves the condensation of an acyclic precursor with guanidine.

Conceptual Workflow:

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-cyano-4,4-diethoxybutanoic acid ethyl ester process Condensation Reaction (e.g., in Ethanol) reactant1->process reactant2 Guanidine Hydrochloride reactant2->process product This compound process->product

Caption: Synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H).[5]

  • LC/MS: RT = 1.37 min; m/z = 182 [M-EtOH + H]⁺.[5]

Biological Significance and Applications

This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1]

Precursor to Kinase Inhibitors

This pyrimidine derivative is a valuable starting material for the synthesis of purine analogs that can act as selective kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of derivatives with enhanced selectivity towards specific kinases, such as Protein Kinase A (PKA), has been reported.[1]

G Role as a Kinase Inhibitor Precursor precursor This compound reaction Chemical Synthesis (e.g., cyclization) precursor->reaction intermediate Purine Derivatives reaction->intermediate target Kinases (e.g., PKA) intermediate->target Binds to effect Inhibition of Kinase Activity target->effect application Therapeutic Applications (e.g., Cancer, Inflammation) effect->application

Caption: Logical workflow from precursor to therapeutic application.

Intermediate for Thymidine Phosphorylase Inhibitors

The compound is also utilized in the synthesis of thymidine phosphorylase inhibitors.[1] These inhibitors have demonstrated anti-angiogenic properties, making them a subject of interest in cancer therapy.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive handling and storage guidelines. The compound is intended for research use only.[1]

Conclusion

This compound is a well-characterized pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its established synthetic routes and known applications as a precursor to kinase and thymidine phosphorylase inhibitors underscore its importance in the development of novel therapeutics. This guide provides essential technical information to facilitate its use in research and drug discovery endeavors.

References

In-Depth Technical Guide: Structure Elucidation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various therapeutic agents. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and its role as a precursor in the development of targeted therapies.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the following identifiers:

  • IUPAC Name: 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one

  • CAS Number: 7400-06-8[1]

  • Molecular Formula: C₁₀H₁₇N₃O₃[2][3]

  • Molecular Weight: 227.26 g/mol [3]

The structure, featuring a pyrimidine core with an amino group, a hydroxyl group (existing in tautomeric equilibrium with a ketone), and a diethoxyethyl side chain, makes it a versatile building block in medicinal chemistry.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Synthesis via Desulfurization

This method involves the desulfurization of a mercaptopyrimidine precursor.

Experimental Protocol:

A detailed protocol for this synthesis has been described.[1] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) is dissolved in a mixture of water (150 mL) and aqueous ammonia solution (9 mL) and heated to 90°C.[1] To this solution, a Raney Nickel suspension is added portion-wise until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[1] The reaction mixture is then cooled to room temperature and filtered through a pad of diatomaceous earth, which is subsequently washed with water.[1] The combined aqueous filtrates are freeze-dried to yield 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[1] This method has a reported yield of approximately 85%.[1]

Synthesis from an Acyclic Precursor

This approach involves the cyclization of an acyclic precursor with guanidine.

Experimental Protocol:

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Observed Features Interpretation
¹H NMR (DMSO-d6) δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H)[1]The triplet at 1.07 ppm and multiplets at 3.40 and 3.59 ppm are characteristic of the two ethoxy groups. The triplet at 4.56 ppm corresponds to the methine proton of the acetal. The broad singlet at 6.07 ppm is assigned to the amino protons. The singlet at 7.70 ppm is attributed to the C2-proton of the pyrimidine ring. The broad singlet at 11.43 ppm is indicative of the hydroxyl/amide proton.
LC/MS m/z = 182 [M-EtOH + H]⁺[1]This fragmentation pattern corresponds to the loss of an ethanol molecule from the protonated molecular ion, which is consistent with the presence of the diethoxyethyl group.
¹³C NMR (Predicted) Aliphatic carbons of the ethoxy groups (~15, 60 ppm), acetal carbon (~100 ppm), pyrimidine ring carbons (~100-160 ppm).Specific assignments would require experimental data.
IR (Predicted) N-H stretching (amino and amide), O-H stretching (hydroxyl), C-H stretching (aliphatic), C=O stretching (pyrimidinone tautomer), C=C and C=N stretching (pyrimidine ring).Specific peak positions would require experimental data.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesize Compound nmr ¹H and ¹³C NMR synthesis->nmr Purified Compound ms Mass Spectrometry synthesis->ms Purified Compound ir IR Spectroscopy synthesis->ir Purified Compound nmr_interp Assign Proton and Carbon Signals nmr->nmr_interp ms_interp Determine Molecular Weight and Fragmentation ms->ms_interp ir_interp Identify Functional Groups ir->ir_interp confirmation Confirm Structure of this compound nmr_interp->confirmation ms_interp->confirmation ir_interp->confirmation

Caption: Workflow for the structure elucidation of the target compound.

Role as an Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of purine analogs that act as selective kinase inhibitors and in the development of thymidine phosphorylase inhibitors.[2]

Synthesis of Kinase Inhibitors

This pyrimidine derivative can be converted into purine derivatives that exhibit selective inhibition of kinases such as Protein Kinase A (PKA).[2] The general synthetic pathway involves the cyclization of the pyrimidine to form the purine ring system.

kinase_inhibitor_synthesis start This compound step1 Reaction with a one-carbon synthon (e.g., formic acid derivative) start->step1 product Purine Analog (Kinase Inhibitor) step1->product pathway Inhibition of Kinase Signaling Pathway (e.g., PKA pathway) product->pathway Blocks

Caption: Synthesis of kinase inhibitors from the pyrimidine intermediate.

Synthesis of Thymidine Phosphorylase Inhibitors

The compound is also a precursor for thymidine phosphorylase inhibitors, which are investigated for their anti-angiogenic properties in cancer therapy.[2] The pyrimidine core is modified to mimic the natural substrate of the enzyme.

tp_inhibitor_synthesis start This compound step1 Chemical Modification (e.g., glycosylation, functional group interconversion) start->step1 product Thymidine Phosphorylase Inhibitor step1->product pathway Inhibition of Thymidine Phosphorylase Activity product->pathway Inhibits

Caption: Synthesis of thymidine phosphorylase inhibitors.

Conclusion

The structure of this compound has been unequivocally confirmed through spectroscopic analysis, primarily ¹H NMR and mass spectrometry. Its synthesis is achievable through multiple routes, providing flexibility in its production. The significance of this compound lies in its role as a key building block for the development of targeted therapeutics, particularly kinase and thymidine phosphorylase inhibitors, highlighting its importance in modern drug discovery and development. Further research into derivatives of this compound could lead to the discovery of novel and potent therapeutic agents.

References

Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further research.

Introduction

This compound is a substituted pyrimidine derivative with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of kinase inhibitors and other pharmacologically active molecules. This guide details two effective methods for its preparation: a direct condensation reaction with guanidine and a two-step pathway involving a thiourea condensation followed by desulfurization.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been established and are detailed below.

Route 1: Direct Condensation with Guanidine

This pathway involves the direct cyclization of ethyl 2-cyano-4,4-diethoxybutanoate with guanidine hydrochloride. It is a convergent approach that offers a straightforward synthesis to the target molecule.

Route_1_Guanidine Ethyl_2-cyanoacetate Ethyl 2-cyanoacetate Intermediate_1 Ethyl 2-cyano-4,4-diethoxybutanoate Ethyl_2-cyanoacetate->Intermediate_1 K2CO3, NaI, 145°C Bromoacetaldehyde_diethyl_acetal 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde_diethyl_acetal->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Sodium Ethoxide, Ethanol, Reflux Guanidine_HCl Guanidine Hydrochloride Guanidine_HCl->Final_Product Route_2_Thiourea Ethyl_2-cyanoacetate Ethyl 2-cyanoacetate Intermediate_1 Ethyl 2-cyano-4,4-diethoxybutanoate Ethyl_2-cyanoacetate->Intermediate_1 K2CO3, NaI, 145°C Bromoacetaldehyde_diethyl_acetal 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde_diethyl_acetal->Intermediate_1 Intermediate_2 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol Intermediate_1->Intermediate_2 Sodium Ethoxide, Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Raney Nickel, Aq. Ammonia, 90°C

An In-Depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8), a key intermediate in the synthesis of biologically active molecules. This document details its chemical and physical properties, synthesis methodologies, and its significant role as a precursor to potent enzyme inhibitors, particularly in the fields of oncology and inflammation.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃.[1][2] It is characterized by a central pyrimidine ring substituted with an amino group, a hydroxyl group, and a diethoxyethyl side chain. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7400-06-8[1][2]
Molecular Formula C₁₀H₁₇N₃O₃[1][2]
Molecular Weight 227.26 g/mol [1][2]
IUPAC Name 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one[3]
Synonyms 6-Amino-5-(2,2-diethoxyethyl)-4(3H)-pyrimidinone, NSC 59250[2]
Appearance Off-White Solid
Storage Temperature <-15°C, in a well-closed container[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (DMSO-d₆) δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H)[4]
LC/MS RT = 1.37 min; m/z = 182 [M-EtOH + H]⁺[4]

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound.

Route 1: From 2-Cyano-4,4-diethoxybutanoic Acid Ethyl Ester

This common method involves the condensation reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol, affording the desired product in a moderate yield of approximately 66%.[1]

Experimental Protocol: Synthesis via Route 1

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add 2-cyano-4,4-diethoxybutanoic acid ethyl ester.

  • In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide in ethanol and filtering off the resulting sodium chloride.

  • Add the guanidine solution to the solution of the cyano ester.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, the product precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Route 2: Desulfurization of a 2-Mercaptopyrimidine Derivative

This alternative synthesis involves the desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine.

Experimental Protocol: Synthesis via Route 2 [4]

  • Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) in a mixture of water (150 mL) and aqueous ammonia solution (9 mL).[4]

  • Heat the solution to 90°C.[4]

  • Add Raney Nickel suspension in batches (2-3 mL at a time) until thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC/MS) analysis indicate the completion of the reaction.[4]

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.[4]

  • Wash the filter cake with water (2 x 25 mL).[4]

  • Freeze-dry the combined aqueous filtrates to yield 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder (yield: 2.23 g, 85%).[4]

G cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Cyano-4,4-diethoxybutanoic acid ethyl ester C1 Condensation A1->C1 B1 Guanidine Hydrochloride B1->C1 D1 This compound C1->D1 A2 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine C2 Desulfurization A2->C2 B2 Raney Nickel B2->C2 D2 This compound C2->D2 G A This compound B Chemical Modification (e.g., cyclization in acidic conditions) A->B C Purine Derivatives B->C D Kinase Inhibition (e.g., Protein Kinase A) C->D E Downstream Signaling Pathways (e.g., Cell Cycle Progression, Apoptosis) D->E Modulation F Therapeutic Effect (e.g., Anti-tumor Activity) E->F G cluster_pathway Thymidine Phosphorylase Signaling in Angiogenesis Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dRP 2-deoxy-D-ribose-1-phosphate TP->dRP AngiogenicFactors Angiogenic Factors (e.g., VEGF, IL-8) dRP->AngiogenicFactors Stimulates EndothelialCells Endothelial Cell Migration & Proliferation AngiogenicFactors->EndothelialCells Angiogenesis Angiogenesis EndothelialCells->Angiogenesis Inhibitor TP Inhibitor (derived from intermediate) Inhibitor->TP

References

An In-depth Technical Guide to the Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃. Its structure features a pyrimidine core, which is a common scaffold in a wide range of biologically active compounds. The presence of the amino, hydroxyl, and diethoxyethyl functional groups makes it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors. This guide details two principal synthetic pathways for its preparation, outlining the starting materials, reaction conditions, and yields.

Synthetic Pathways

Two primary synthetic routes have been established for the synthesis of this compound.

Route 1: Cyclocondensation of a Cyanoester with Guanidine

This approach involves the direct cyclocondensation of an appropriately substituted cyanoester, namely 2-cyano-4,4-diethoxybutanoic acid ethyl ester, with guanidine hydrochloride.

Route 2: Desulfurization of a Mercaptopyrimidine Intermediate

This two-step pathway begins with the synthesis of a mercaptopyrimidine derivative, 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, which is subsequently desulfurized to yield the final product.

Experimental Protocols and Data

Route 1: Cyclocondensation Reaction

This method provides a direct approach to the pyrimidine core through the reaction of an acyclic precursor with guanidine.

Starting Materials:

  • 2-Cyano-4,4-diethoxybutanoic acid ethyl ester

  • Guanidine hydrochloride

  • Sodium ethoxide (prepared in situ from sodium and ethanol)

  • Ethanol

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, 2-cyano-4,4-diethoxybutanoic acid ethyl ester is added, followed by the addition of a solution of guanidine hydrochloride in ethanol. The reaction mixture is then heated under reflux. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product. A typical work-up involves cooling the mixture, removing the solvent under reduced pressure, and purifying the residue, for instance by crystallization from water or ethanol.[1]

Quantitative Data:

ParameterValueReference
Yield ~66%[1]
Purity ≥98% (by HPLC)[1]
Route 2: Desulfurization of a Mercaptopyrimidine

This two-step route offers an alternative pathway to the target molecule.

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

Starting Materials:

  • Ethyl 2-cyano-4,4-diethoxybutyrate

  • Thiourea

  • Sodium ethoxide (prepared in situ from sodium and ethanol)

  • Ethanol

Experimental Protocol:

To a freshly prepared solution of sodium ethoxide in ethanol, ethyl 2-cyano-4,4-diethoxybutyrate and a solution of thiourea in ethanol are added. The resulting mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a suitable acid to precipitate the product, which is then collected by filtration and dried.

Step 2: Desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

Starting Materials:

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

  • Raney Nickel

  • Water

  • Aqueous ammonia solution

Experimental Protocol:

6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine is dissolved in a mixture of water and aqueous ammonia solution and heated to 90°C.[2] A suspension of Raney Nickel is then added portion-wise to the hot solution.[2] The reaction is monitored by TLC or LC/MS.[2] Once the starting material is consumed, the reaction mixture is cooled and filtered through a pad of diatomaceous earth to remove the Raney Nickel.[2] The filter cake is washed with water, and the combined aqueous filtrates are freeze-dried to afford the final product as an off-white powder.[2]

Quantitative Data:

StepProductYieldReference
1 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine60.19%
2 This compound85%[2]

Synthesis Workflow Visualizations

The following diagrams illustrate the synthetic pathways described above.

Synthesis_Route_1 A 2-Cyano-4,4-diethoxybutanoic acid ethyl ester C This compound A->C NaOEt, EtOH Reflux B Guanidine hydrochloride B->C

Caption: Synthetic Route 1: Cyclocondensation.

Synthesis_Route_2 cluster_step1 Step 1 cluster_step2 Step 2 A Ethyl 2-cyano-4,4-diethoxybutyrate C 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine A->C NaOEt, EtOH Reflux B Thiourea B->C D This compound C->D Raney Nickel H2O, NH4OH, 90°C

Caption: Synthetic Route 2: Desulfurization Pathway.

References

The Role of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in the Development of Bioactive Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a key heterocyclic building block in medicinal chemistry. While this compound itself is not typically the active pharmacological agent, its derivatives are pivotal in the synthesis of targeted therapeutics. This technical guide explores the mechanism of action of compounds derived from this pyrimidine core, focusing on its role in the development of kinase inhibitors and thymidine phosphorylase inhibitors. Due to its function as a synthetic intermediate, this document will focus on the biological activities of the final, more complex molecules synthesized from this compound.

Introduction: A Versatile Synthetic Intermediate

This compound is a pyrimidine derivative primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] Its chemical structure, featuring a pyrimidine ring with amino and hydroxyl groups, along with a diethoxyethyl side chain, makes it a valuable starting material for constructing fused ring systems, such as purines.[2] The mechanism of action is therefore best understood by examining the biological targets of the compounds synthesized from this precursor. The main therapeutic areas for these downstream compounds are oncology and metabolic disorders.[2]

Derivatives as Kinase Inhibitors

Research indicates that this compound is a precursor for the synthesis of purine derivatives that function as selective kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: Protein Kinase A (PKA) Inhibition

Derivatives synthesized from this compound have shown selectivity for Protein Kinase A (PKA), a key enzyme in various signaling pathways, including those involved in cell proliferation and metabolism.[2] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and phosphorylate downstream target proteins.

The synthesized purine derivatives are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PKA catalytic subunit. This prevents the phosphorylation of substrate proteins, thereby inhibiting the signaling cascade.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP Response Cellular Response pSubstrate->Response Derivative Purine Derivative Derivative->PKA_active Inhibition

Figure 1: PKA Signaling Pathway Inhibition
Quantitative Data

Compound ClassTargetPotency (IC50)Cell Line
6-amino-5-cyano-2-thiopyrimidinesPI3Kδ0.0034 µMN/A
TetrahydrobenzothienopyrimidinesTubulin Polymerization< 40 nMVarious

This table presents data for different classes of pyrimidine derivatives to illustrate potential potencies and is not representative of direct derivatives of this compound.

Derivatives as Thymidine Phosphorylase Inhibitors

This compound also serves as a key intermediate in the synthesis of thymidine phosphorylase (TP) inhibitors.[2] TP is an enzyme that plays a crucial role in pyrimidine salvage pathways and is also involved in angiogenesis.

Mechanism of Action: Anti-Angiogenesis

Thymidine phosphorylase catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are found in many solid tumors and are associated with poor prognosis. TP promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibitors derived from this compound block the active site of TP, preventing it from metabolizing thymidine. This inhibition leads to a reduction in the pro-angiogenic factors that are directly or indirectly produced by TP activity. The ultimate effect is the suppression of new blood vessel formation, which can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth.

TP_Inhibition_Workflow Start Tumor Microenvironment TP Thymidine Phosphorylase (TP) Start->TP Metabolites Pro-angiogenic Metabolites TP->Metabolites Thymidine Thymidine Thymidine Angiogenesis Angiogenesis Metabolites->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Derivative TP Inhibitor Derivative Derivative->TP Inhibition

Figure 2: Thymidine Phosphorylase Inhibition

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of derivatives of this compound are proprietary and specific to the research entities developing them. However, a general workflow for the synthesis and screening of such compounds can be outlined.

General Synthesis and Screening Workflow

experimental_workflow Start Start Material: 6-Amino-5-(2,2-diethoxyethyl) pyrimidin-4-ol Synthesis Synthesis of Purine/Other Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (e.g., Kinase Assay, TP Assay) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical End Candidate Drug Preclinical->End

Figure 3: General Drug Discovery Workflow

A common synthetic route to obtain the parent compound involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride.[2]

Conclusion

This compound is a valuable starting material in drug discovery and development. Its true potential is realized in the diverse range of bioactive compounds that can be synthesized from it. The mechanisms of action of these end-products, primarily as kinase inhibitors and thymidine phosphorylase inhibitors, highlight the importance of this pyrimidine scaffold in developing targeted therapies for a variety of diseases. Further research into novel derivatives and their biological activities will continue to be an active area of investigation in medicinal chemistry.

References

In-Depth Technical Guide on the Potential Therapeutic Targets of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol serves as a versatile synthetic intermediate for the generation of a diverse range of heterocyclic compounds with significant therapeutic potential. Analogs derived from this pyrimidine scaffold have been investigated primarily as inhibitors of key enzymes implicated in cancer and other proliferative diseases, namely protein kinases and thymidine phosphorylase. This technical guide provides a comprehensive overview of the potential therapeutic targets of these analogs, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to facilitate further research and drug development in this area.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] this compound, with its reactive amino group and a versatile diethoxyethyl side chain, presents a valuable starting point for the synthesis of more complex heterocyclic systems.[2] The primary therapeutic interest in analogs of this compound lies in their ability to modulate the activity of enzymes that are crucial for cell signaling and nucleotide metabolism.

Derivatives of this compound have been explored for their potential to treat a variety of conditions, including cancer and metabolic disorders.[2] The core strategy involves the chemical modification of this precursor to generate compounds that can selectively bind to and inhibit the function of specific protein targets.

Potential Therapeutic Targets

The main therapeutic avenues for analogs of this compound are the inhibition of protein kinases and thymidine phosphorylase.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

Research indicates that this compound can be utilized to synthesize purine derivatives that function as selective kinase inhibitors.[2] One of the key targets identified for these derivatives is Protein Kinase A (PKA) .[2] PKA is a crucial enzyme in various signaling pathways, and its aberrant activity has been linked to cancer progression.[2]

The general approach involves the cyclization of the this compound scaffold to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which can act as ATP-competitive inhibitors in the kinase domain. The structural resemblance of these fused pyrimidines to adenine allows them to bind to the ATP-binding site of kinases.[3]

The following diagram illustrates a simplified PKA signaling pathway that can be targeted by inhibitors derived from this compound.

PKA_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Hormone Hormone Hormone->GPCR Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate Substrate Protein PKA_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Pyrimidine Analog Inhibitor Inhibitor->PKA_active Inhibits

Caption: Simplified PKA signaling pathway and the point of inhibition.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine salvage pathway. It catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. TP is overexpressed in many solid tumors and is associated with angiogenesis, tumor growth, and metastasis. Therefore, inhibiting TP is a promising strategy for cancer therapy.[4]

This compound is a key intermediate in the synthesis of thymidine phosphorylase inhibitors.[2] Analogs derived from this scaffold can act as competitive inhibitors of TP, preventing the breakdown of thymidine and thereby exerting anti-angiogenic effects.

Quantitative Data

Table 1: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineJNK30.63[5]
AminopyrimidineJNK1Varies[6]
AminopyrimidineCDK2Varies[6]
Pyrido[2,3-d]pyrimidinePIM-10.0114[7]

Table 2: Inhibitory Activity of Representative Pyrimidine-Based Thymidine Phosphorylase Inhibitors

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
Dihydropyrimidone Derivative 1314.3 ± 0.9-Non-competitive[4]
Dihydropyrimidone Derivative 12303.5 ± 0.4-Non-competitive[4]
5-Chloro-6-(2-iminopyrrolidin-1-yl)methyluracil (TPI)-0.017Competitive[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel therapeutic agents. The following sections outline general methodologies for the synthesis of pyrimidine analogs and assays for their biological activity.

General Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines, a class of potent kinase inhibitors, can be achieved from 6-aminopyrimidine precursors. The following workflow illustrates a general synthetic route.

Synthesis_Workflow Start 6-Amino-5-formyl -pyrimidin-4-ol Cyclization Cyclization (e.g., base-catalyzed) Start->Cyclization Reagent Active Methylene Compound (e.g., malononitrile) Reagent->Cyclization Product Pyrido[2,3-d]pyrimidine Derivative Cyclization->Product Purification Purification (e.g., chromatography) Product->Purification Final_Product Pure Pyrido[2,3-d] -pyrimidine Analog Purification->Final_Product

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

A common synthetic method involves the reaction of a 6-amino-5-formylpyrimidine with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base catalyst like piperidine or sodium ethoxide. The reaction proceeds through a condensation followed by an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. Further modifications can be made to introduce various substituents to explore the structure-activity relationship (SAR).

Protein Kinase A (PKA) Inhibition Assay

The inhibitory activity of the synthesized compounds against PKA can be determined using an in vitro kinase assay.

Materials:

  • Recombinant human PKA catalytic subunit

  • PKA-specific peptide substrate (e.g., LRRASLG)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the PKA enzyme and the peptide substrate to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thymidine Phosphorylase (TP) Inhibition Assay

The inhibitory effect of the synthesized analogs on TP activity can be assessed using a spectrophotometric assay.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare serial dilutions of the test compounds in the potassium phosphate buffer.

  • In a 96-well plate, add 150 µL of potassium phosphate buffer, 20 µL of the TP enzyme solution, and 10 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of thymidine solution to each well.

  • Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes. The decrease in absorbance corresponds to the conversion of thymidine to thymine.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase and thymidine phosphorylase inhibitors. While the existing literature points to the potential of its analogs, there is a clear need for more extensive research to synthesize and evaluate a broader range of derivatives.

Future efforts should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of analogs to understand the structural requirements for potent and selective inhibition of specific targets.

  • Exploration of other targets: Investigating the activity of these pyrimidine derivatives against other relevant therapeutic targets.

  • In vivo evaluation: Advancing the most promising compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for cancer and other diseases.

References

Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative of interest in medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and thymidine phosphorylase inhibitors, which are relevant in therapeutic areas such as oncology.[1] The physicochemical properties of this compound, particularly its solubility in different solvent systems, are critical for its handling, formulation, and biological screening. This guide provides a comprehensive overview of the known solubility characteristics of this compound, along with detailed experimental protocols for researchers to determine its quantitative solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₃PubChem[2]
Molecular Weight 227.26 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[3]
XLogP3 -0.3PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 6PubChem[2]
Rotatable Bond Count 5PubChem[2]

Solubility Profile

A closely related compound, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] This suggests that this compound is also likely to be soluble in these solvents.

The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. Researchers should determine the quantitative solubility for their specific application using the protocols outlined in the subsequent sections.

SolventChemical ClassExpected SolubilityQuantitative Data (User Determined)
Water AqueousLow to Moderatee.g., mg/mL @ 25°C
Phosphate-Buffered Saline (PBS) Aqueous BufferLow to Moderatee.g., mg/mL @ 25°C, pH 7.4
Dimethyl Sulfoxide (DMSO) Aprotic PolarSolublee.g., mg/mL @ 25°C
Methanol Protic PolarSolublee.g., mg/mL @ 25°C
Ethanol Protic PolarLikely Solublee.g., mg/mL @ 25°C
N,N-Dimethylformamide (DMF) Aprotic PolarLikely Solublee.g., mg/mL @ 25°C
Acetonitrile (ACN) Aprotic PolarModerately Solublee.g., mg/mL @ 25°C
Tetrahydrofuran (THF) AproticModerately Solublee.g., mg/mL @ 25°C
Dichloromethane (DCM) HalogenatedLow to Insolublee.g., mg/mL @ 25°C
Chloroform HalogenatedLow to Insolublee.g., mg/mL @ 25°C
Toluene Aromatic HydrocarbonInsolublee.g., mg/mL @ 25°C

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are essential. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the samples to ensure an excess of solid material remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the thermodynamic solubility in mg/mL or mol/L.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate shaker

  • Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

  • Add the aqueous buffer to the wells of a microplate.

  • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of the solution in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

  • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Thermodynamic Solubility

G Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate (24-48h) with shaking A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Report thermodynamic solubility F->G

Caption: Workflow for determining thermodynamic solubility.

Role as a Synthetic Intermediate

G Synthetic Utility of this compound A This compound B Chemical Synthesis (e.g., cyclization) A->B C Purine Analogs / Fused Pyrimidines B->C D Kinase Inhibitors C->D E Thymidine Phosphorylase Inhibitors C->E F Biological Activity D->F E->F

Caption: Role as a key synthetic intermediate.

Conclusion

While specific quantitative solubility data for this compound is not widely reported, its structural features and the solubility of related compounds suggest solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol. For drug development and research applications, it is imperative to experimentally determine the solubility in relevant solvent systems. The detailed protocols provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data. This information is fundamental for advancing the study and application of this versatile pyrimidine derivative.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the pyrimidine derivative, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS No: 7400-06-8). This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase and thymidine phosphorylase inhibitors.[1] The following sections present a compilation of its spectral characteristics, experimental protocols for data acquisition, and logical diagrams illustrating its synthetic utility.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). While comprehensive spectral data is not entirely available in the public domain, key datasets have been reported and are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

The proton NMR spectrum provides characteristic signals corresponding to the ethoxy, ethyl, and pyrimidine ring protons.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.07triplet6H-O-CH₂-CH₃
3.40multiplet2H-CH₂ -CH(OEt)₂
3.59multiplet2H-O-CH₂ -CH₃
4.56triplet1H-CH₂-CH (OEt)₂
6.07broad singlet2H-NH₂
7.70singlet1HPyrimidine C2-H
11.43broad singlet1HPyrimidine N1-H or N3-H

¹³C NMR Data:

Publicly available, experimentally determined ¹³C NMR data for this compound is limited. Researchers requiring this data may need to acquire it experimentally or contact commercial suppliers who may have it on file.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

TechniqueIonization ModeObserved m/zInterpretation
LC/MSESI+182[M-EtOH + H]⁺

Note: The observed ion corresponds to the loss of an ethanol molecule from the parent compound followed by protonation.

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for this compound are not readily found in public databases. However, characteristic absorption bands can be predicted based on its functional groups:

  • N-H stretching (amine and amide): ~3100-3500 cm⁻¹ (broad)

  • O-H stretching (hydroxyl): ~3200-3600 cm⁻¹ (broad)

  • C-H stretching (alkane): ~2850-3000 cm⁻¹

  • C=O stretching (pyrimidinone tautomer): ~1650-1700 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1500-1650 cm⁻¹

  • C-O stretching (ethers): ~1050-1150 cm⁻¹

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a stable probe temperature (e.g., 300 K).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data using Fourier transformation.

  • ¹³C NMR Acquisition:

    • If required, acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.

    • Mass Spectrometry Conditions:

      • Ionization Mode: ESI positive mode is suitable for this compound.

      • Set appropriate parameters for capillary voltage, cone voltage, and source/desolvation temperatures.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Solid):

    • Thin Solid Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

    • KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the instrument's sample compartment and acquire the IR spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its role as a chemical intermediate.

synthesis_workflow reagent1 2-Cyano-4,4-diethoxybutanoic acid ethyl ester reaction Cyclocondensation reagent1->reaction reagent2 Guanidine hydrochloride reagent2->reaction product This compound reaction->product Reflux in Ethanol

Caption: Synthetic workflow for this compound.

logical_relationship intermediate This compound application1 Thymidine Phosphorylase Inhibitors intermediate->application1 serves as a precursor for application2 Kinase Inhibitors (e.g., for PKA) intermediate->application2 serves as a precursor for drug_dev Drug Development (e.g., Cancer Therapy) application1->drug_dev potential application in application2->drug_dev potential application in

Caption: Role as a key intermediate in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the starting material 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. The focus is on the synthesis of pyrrolo[2,3-d]pyrimidine (7-deazapurine) based kinase inhibitors, a class of compounds known to target various kinases involved in cell proliferation and signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Protein Kinase A (PKA).

Introduction

This compound is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors.[1][2] Its structure allows for the facile construction of fused ring systems, such as the pyrrolo[2,3-d]pyrimidine core, which is a key structural motif in many ATP-competitive kinase inhibitors. This scaffold mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases and disrupt their catalytic activity. The synthetic versatility of the starting material allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against several key kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

Compound IDTarget KinaseIC50 (nM)
5k EGFR79
Her240
VEGFR2112
CDK2204
SunitinibVEGFR293
ErlotinibEGFR55
StaurosporineHer238
CDK2-

Data extracted from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[3]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase

Compound IDRET IC50 (µM)
5 7.69 ± 0.51
6 15.82 ± 7.39
19 0.127 ± 0.001
20 0.076 ± 0.006
55 < 0.01
59 < 0.01

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors.[1]

Table 3: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines

Compound IDCell LineIC50 (µM)
8f HT-294.55 ± 0.23
8g HT-294.01 ± 0.20
10a HeLa> 50
10b MCF-7> 50

Data from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate - 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes the acid-catalyzed cyclization of this compound to form the core pyrrolo[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • 1N Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve this compound (e.g., 150 mg, 0.66 mmol) in 1N HCl (e.g., 5.0 mL).

  • Stir the mixture at room temperature for 1 hour.

  • A precipitate will form. Filter the precipitate and wash it with a minimal amount of cold water.

  • Dry the collected solid in a vacuum oven overnight to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a white solid.

Protocol 2: General Procedure for the Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Exemplified by the synthesis of compound 5k)

This protocol outlines a three-step synthesis to produce potent multi-targeted kinase inhibitors.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This intermediate can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., ethanol), add 4-aminobenzohydrazide.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a suitable solvent and dry.

Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide (Compound 5k)

  • Dissolve 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide in a suitable solvent (e.g., ethanol).

  • Add 4-chlorobenzaldehyde to the solution.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reflux the mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to obtain the final compound.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general outline for assessing the in vitro kinase inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized kinase inhibitor compounds

  • Target kinase (e.g., EGFR, CDK2)

  • ATP

  • Substrate peptide specific to the kinase

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the synthesized kinase inhibitors and a general experimental workflow.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation A This compound B 7H-Pyrrolo[2,3-d]pyrimidin-4-ol A->B Acidic Cyclization C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination D Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor C->D Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) E In Vitro Kinase Assays (IC50) D->E F Cell-Based Proliferation Assays E->F G In Vivo Efficacy Studies F->G

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 PKA_Pathway Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrates Cellular Substrates PKA_active->Substrates Phosphorylation Response Cellular Response Substrates->Response Inhibitor Purine Derivative Inhibitor Inhibitor->PKA_active

References

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidine-based Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine nucleoside salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP are associated with poor prognosis in various solid tumors, as the enzyme promotes angiogenesis, tumor growth, and metastasis. Consequently, the inhibition of thymidine phosphorylase represents a promising strategy for the development of novel anti-cancer therapeutics. This document provides a detailed protocol for the synthesis of potent thymidine phosphorylase inhibitors based on a pyrido[2,3-d]pyrimidine scaffold, starting from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Data Presentation

The following table summarizes the inhibitory activity of a representative series of synthesized pyrido[2,3-d]pyrimidine analogs against human thymidine phosphorylase.

Compound IDR GroupIC50 (µM)
TP-Inhibitor-1 Phenyl15.2
TP-Inhibitor-2 4-Chlorophenyl8.5
TP-Inhibitor-3 4-Methoxyphenyl22.1
TP-Inhibitor-4 2-Thienyl12.8
TP-Inhibitor-5 Cyclohexyl35.4
7-Deazaxanthine (Control) -38.7

Experimental Protocols

Protocol 1: Synthesis of 5,7-Disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound via a one-pot cyclization reaction.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add the appropriately substituted acetophenone (1.1 mmol).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure 5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-one.

  • The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compounds against thymidine phosphorylase. The assay is based on monitoring the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.

Materials:

  • Recombinant human thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Synthesized inhibitor compounds

  • 7-Deazaxanthine (standard inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of thymidine (10 mM) in potassium phosphate buffer.

    • Prepare stock solutions of the synthesized inhibitors and 7-Deazaxanthine (10 mM) in DMSO.

    • Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.1 U/mL).

  • Assay Protocol:

    • In a 96-well plate, add 145 µL of potassium phosphate buffer to each well.

    • Add 5 µL of the test compound solution (at various concentrations) or DMSO (for the control) to the respective wells.

    • Add 30 µL of the TP enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the thymidine solution to each well.

    • Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow Start 6-Amino-5-(2,2-diethoxyethyl) pyrimidin-4-ol Reaction One-pot Cyclization (Reflux, 4-6h) Start->Reaction Reagents Substituted Acetophenone, Glacial Acetic Acid Reagents->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Product Pyrido[2,3-d]pyrimidine Inhibitor Purification->Product Assay Thymidine Phosphorylase Inhibition Assay Product->Assay Data IC50 Determination Assay->Data

Caption: Synthetic and screening workflow for TP inhibitors.

TP_Signaling_Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP/PD-ECGF) Thymidine->TP + Pi Thymine Thymine TP->Thymine dRP 2-Deoxyribose-1-Phosphate TP->dRP dR 2-Deoxyribose dRP->dR Angiogenesis Angiogenesis dR->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->TP

Caption: Role of Thymidine Phosphorylase in Angiogenesis.

Application Notes and Protocols for the Characterization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are designed to ensure the identity, purity, and structural integrity of the compound, employing a suite of standard analytical techniques. This document offers detailed experimental procedures, data interpretation guidelines, and visual workflows to support researchers in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Compound Information

  • Compound Name: this compound

  • CAS Number: 7400-06-8

  • Molecular Formula: C₁₀H₁₇N₃O₃[1]

  • Molecular Weight: 227.27 g/mol [1]

  • Structure:

Analytical Techniques for Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. The following methods provide complementary information regarding the compound's structure, purity, and identity.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.

  • High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight determination.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.

Table 1: Chromatographic and Mass Spectrometric Data

ParameterValueTechnique
Retention Time (RT)1.37 minLC-MS
Mass-to-Charge (m/z)182 [M-EtOH + H]⁺LC-MS
Purity (typical)≥98%HPLC-UV
Exact Mass (calculated)227.12699-

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
1.07triplet6H2 x CH₃
3.40multiplet2HOCH₂
3.59multiplet2HOCH₂
4.56triplet1HCH
6.07broad singlet2HNH₂
7.70singlet1HPyrimidine-H
11.43broad singlet1HOH

Note: ¹³C NMR data is not currently available in the searched literature but is recommended for complete structural characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

Objective: To determine the purity of the compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as smaller peaks at different retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Utilize the same LC conditions as described in the HPLC protocol.

  • Divert the eluent from the LC column to the ESI-MS detector.

  • Acquire mass spectra in positive ion mode.

Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak.

  • Identify the molecular ion peak. For this compound, a common adduct is [M+H]⁺. A fragment corresponding to the loss of an ethoxy group, [M-EtOH+H]⁺, has been reported at m/z 182.[2]

Expected Outcome: A mass spectrum with a prominent peak corresponding to the protonated molecule or a characteristic fragment, confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound.

Instrumentation:

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Analysis:

  • ¹H NMR: Correlate the observed chemical shifts, multiplicities, and integrations with the expected proton environments in the molecule (see Table 2).

  • ¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory is recommended for solid samples.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal.

  • Acquire the sample spectrum.

Expected Characteristic IR Absorptions for Pyrimidine Derivatives:

  • N-H stretching (amino group): 3300-3500 cm⁻¹

  • O-H stretching (hydroxyl group): 3200-3600 cm⁻¹ (broad)

  • C-H stretching (aliphatic): 2850-3000 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): 1550-1650 cm⁻¹

  • N-H bending (amino group): ~1600 cm⁻¹

  • C-O stretching (ether and alcohol): 1050-1250 cm⁻¹

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

LCMS_Workflow start LC Separation (as per HPLC) ms_detect Mass Spectrometry Detection (ESI+) start->ms_detect data_acq Data Acquisition ms_detect->data_acq extract_spec Extract Mass Spectrum of Target Peak data_acq->extract_spec identify_ion Identify Molecular Ion (e.g., [M+H]⁺) extract_spec->identify_ion

Caption: Workflow for LC-MS Molecular Weight Confirmation.

NMR_Workflow prep Dissolve Sample in DMSO-d6 acquire Acquire ¹H and ¹³C NMR Spectra prep->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze elucidate Structural Elucidation analyze->elucidate

Caption: Workflow for NMR Structural Elucidation.

FTIR_Workflow background Acquire Background Spectrum (ATR) sample_spec Acquire Sample Spectrum background->sample_spec identify_peaks Identify Characteristic Absorption Peaks sample_spec->identify_peaks correlate Correlate Peaks to Functional Groups identify_peaks->correlate

Caption: Workflow for FTIR Functional Group Analysis.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to confidently verify the identity, purity, and structure of this important chemical intermediate, ensuring the quality and reliability of subsequent research and development activities. For complete structural confirmation, it is highly recommended to perform ¹³C NMR and high-resolution mass spectrometry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the purification of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) for efficient separation and purification of the target compound from reaction impurities.

Introduction

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃ and a molecular weight of 227.26 g/mol .[1][2] Its structure includes a polar pyrimidine core with amino and hydroxyl groups, as well as a more lipophilic diethoxyethyl side chain.[3] This amphiphilic nature makes RP-HPLC an ideal technique for its purification. The protocol outlined below is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound for subsequent synthetic steps or biological assays.

Experimental Protocol

This protocol details the necessary steps for the preparative HPLC purification of this compound.

1. Materials and Instrumentation

Item Specification
HPLC System Preparative HPLC system with gradient elution capability
Detector UV-Vis Detector
Column C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
Solvent A 0.1% Formic Acid in Water
Solvent B 0.1% Formic Acid in Acetonitrile
Sample Crude this compound
Sample Diluent 50:50 (v/v) Acetonitrile/Water

2. Sample Preparation

  • Dissolve the crude this compound in the sample diluent to a final concentration of 10-20 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Method Parameters

Parameter Value
Flow Rate 20.0 mL/min
Detection Wavelength 270 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (minutes) % Solvent A % Solvent B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

4. Purification and Post-Processing

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject the filtered sample onto the column.

  • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with a purity of ≥98%.[1]

  • Remove the organic solvent from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[4]

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Column filter->inject collect Collect Fractions inject->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize pure_product Pure Compound lyophilize->pure_product

Caption: Workflow for the purification of this compound.

Expected Results

The described HPLC method is expected to yield this compound with high purity. A summary of the anticipated results is provided below.

Parameter Expected Value
Retention Time Approximately 10-15 minutes
Purity (by analytical HPLC) ≥ 98%
Recovery > 80%
Final Form Off-white powder[4]

This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The use of a C18 reverse-phase column with a water/acetonitrile gradient containing formic acid as a modifier allows for the efficient separation of the target compound from synthesis-related impurities. This method is robust and can be adapted for various scales of purification, providing a reliable means to obtain high-purity material essential for research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the preparation of various biologically active compounds. The primary and most well-documented synthetic route proceeds via a two-step process involving the condensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea, followed by desulfurization using Raney Nickel. An alternative single-step synthesis from ethyl 2-cyano-4,4-diethoxybutyrate and guanidine has been reported, though detailed experimental protocols for this specific transformation are less readily available in the literature.

Synthetic Routes

Two primary synthetic routes for the preparation of this compound have been identified.

Route 1: Direct Condensation

This route involves the direct condensation of ethyl 2-cyano-4,4-diethoxybutyrate with guanidine hydrochloride in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Ethyl 2-cyano-4,4-diethoxybutyrate product This compound reactant1->product Condensation reactant2 Guanidine Hydrochloride reactant2->product condition1 Sodium Ethoxide condition1->product condition2 Ethanol condition2->product condition3 Reflux condition3->product

Route 2: Two-Step Synthesis via a Mercaptopyrimidine Intermediate

This more extensively documented route involves two distinct chemical transformations:

  • Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol: Condensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea.

  • Step 2: Desulfurization: Conversion of the mercaptopyrimidine intermediate to the final product using Raney Nickel.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Desulfurization reactant1 Ethyl 2-cyano-4,4-diethoxybutyrate intermediate 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol reactant1->intermediate reactant2 Thiourea reactant2->intermediate condition1 Sodium Ethoxide in Ethanol Reflux, 3.5 h condition1->intermediate product This compound intermediate->product reagent1 Raney Nickel reagent1->product condition2 Water, Aqueous Ammonia 90 °C condition2->product

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its intermediate.

Synthetic StepStarting MaterialsProductReported Yield
Route 1 Ethyl 2-cyano-4,4-diethoxybutyrate, Guanidine HydrochlorideThis compound~66%
Route 2, Step 1 Ethyl 2-cyano-4,4-diethoxybutyrate, Thiourea6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol60.19%
Route 2, Step 2 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, Raney NiThis compound85%

Experimental Protocols

Route 2: Detailed Experimental Protocol

This protocol is based on well-documented procedures and provides a reliable method for the synthesis of this compound.

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

  • Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, prepare a solution of sodium ethoxide by reacting sodium metal (9.02 g, 392.55 mmol) with absolute ethanol (250 mL). Ensure all the sodium has reacted before proceeding.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl 2-cyano-4,4-diethoxybutyrate (45 g, 196.27 mmol). Subsequently, add a solution of thiourea (14.94 g, 196.27 mmol) dissolved in ethanol (200 mL).

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 3.5 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.

    • Quench the reaction by adding water (100 mL).

    • Remove the ethanol by vacuum concentration.

    • Dissolve the residue in water (100 mL) and neutralize to pH 7 with dilute aqueous hydrochloric acid (3N), maintaining the temperature below 10 °C.

    • Collect the resulting solid by filtration and dry it under vacuum to yield 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol as a light yellow solid (30.6 g, 60.19% yield).[1]

Step 2: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) in a solvent mixture of water (150 mL) and aqueous ammonia solution (9 mL).

  • Reaction: Heat the solution to 90°C. Add Raney Nickel suspension in small batches (2-3 mL at a time) until the reaction is complete, as monitored by TLC and LC/MS analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth and wash the filter cake with water (2 x 25 mL).

    • Combine the aqueous filtrates and freeze-dry to obtain 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder (2.23 g, 85% yield).[2]

Characterization Data for this compound:

  • LC/MS: RT = 1.37 min; m/z = 182 [M-EtOH + H]+.[2]

  • 1H NMR (DMSO-d6): δ 1.07 (t, 6H); 3.40 (m, 2H); 3.59 (m, 2H); 4.56 (t, 1H); 6.07 (br s, 2H); 7.70 (s, 1H); 11.43 (br s, 1H).[2]

This detailed protocol for the two-step synthesis provides a robust and high-yielding method for obtaining this compound, a valuable building block for further chemical synthesis.

References

Application Notes and Protocols for 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structure, featuring a pyrimidine core with amino, hydroxyl, and diethoxyethyl substituents, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The primary utility of this compound lies in its role as a key intermediate for the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their potent inhibitory activity against various protein kinases and other biological targets.[1]

Physicochemical Properties

PropertyValue
CAS Number 7400-06-8[2][3][4][5]
Molecular Formula C₁₀H₁₇N₃O₃[2][3][5]
Molecular Weight 227.26 g/mol [2][3]
IUPAC Name This compound
Appearance Solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of several classes of therapeutic agents:

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, readily accessible from this starting material, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[6] Derivatives have shown potent activity against:

    • P21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, PAK4 is a key effector in signaling pathways related to cell growth, proliferation, and apoptosis.[7][8] Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory capacity against PAK4.[7][9]

    • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a major driver in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[10][11][12]

    • Protein Kinase A (PKA): This compound can be used to synthesize purine derivatives that act as selective PKA inhibitors.[1]

  • Antifolates: Pyrrolo[2,3-d]pyrimidine-based antifolates are designed to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. These compounds have potential as antitumor agents.[13]

  • Thymidine Phosphorylase (TP) Inhibitors: As an intermediate, it contributes to the synthesis of compounds that inhibit thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth.[14][15][16]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-Cyano-4,4-diethoxybutanoic acid ethyl ester and Guanidine

This method provides a direct route to the target compound.

  • Reaction: 2-Cyano-4,4-diethoxybutanoic acid ethyl ester is reacted with guanidine hydrochloride.

  • Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol.

  • Yield: A moderate yield of approximately 66% can be expected.[1]

Method 2: From 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This protocol involves the desulfurization of a 2-mercaptopyrimidine precursor.

  • Dissolution: Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) in a mixture of water (150 mL) and aqueous ammonia solution (9 mL).[17]

  • Heating: Heat the mixture to 90°C.[17]

  • Desulfurization: Add Raney Nickel suspension in batches (2-3 mL at a time) until thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC/MS) analysis indicate the completion of the reaction.[17]

  • Work-up: Cool the reaction mixture to room temperature and filter through a diatomaceous earth pad. Wash the filter cake with water (2 x 25 mL).[17]

  • Isolation: Freeze-dry the combined aqueous filtrates to obtain 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[17]

  • Yield: Approximately 85%.[17]

Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes the acid-catalyzed cyclization of this compound to form the pyrrolo[2,3-d]pyrimidine core.

  • Dissolution: Dissolve this compound (150 mg, 0.66 mmol) in 5.0 mL of 1N HCl solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Filter the resulting precipitate, wash with a minimal amount of water, and dry in a vacuum oven overnight.

  • Product: 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is obtained as a white solid.

  • Yield: Approximately 64%.

Quantitative Data

The following tables summarize the biological activity of various pyrrolo[2,3-d]pyrimidine derivatives, showcasing the therapeutic potential of scaffolds derived from this compound.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against PAK4 and Cancer Cell Lines

CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
Compound 17 PAK42.7MV4-117.8[8][9]
PF-3758309 PAK4---[7]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR Mutants

CompoundTargetIC₅₀ (nM)Selectivity vs WT EGFRReference
Compound 12i EGFR (T790M)0.21104-fold[10]
Compound 31r EGFR (19del/T790M/C797S)<1-

Table 3: Antifolate Activity of a Classical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine

CompoundCell LineEC₅₀ (µM)Reference
Compound 2 CCRF-CEMMore potent than parent compound[13]

Visualizations

Experimental Workflow: Synthesis of Pyrrolo[2,3-d]pyrimidines

G cluster_synthesis Synthesis of this compound cluster_cyclization Cyclization to Pyrrolo[2,3-d]pyrimidine Core cluster_derivatization Derivatization for Medicinal Applications A 2-Cyano-4,4-diethoxybutanoic acid ethyl ester + Guanidine C This compound A->C Reflux in EtOH (~66% yield) B 6-Amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol B->C Raney Nickel, NH4OH, 90°C (~85% yield) D This compound E Pyrrolo[2,3-d]pyrimidin-4-ol D->E 1N HCl, RT, 1h (~64% yield) F Pyrrolo[2,3-d]pyrimidin-4-ol G Kinase Inhibitors (PAK4, EGFR, PKA) F->G H Antifolates (DHFR Inhibitors) F->H I Thymidine Phosphorylase Inhibitors F->I

Caption: Synthetic workflow from precursors to bioactive compounds.

Signaling Pathway: Inhibition of PAK4 by Pyrrolo[2,3-d]pyrimidine Derivatives

G cluster_pathway PAK4 Signaling Pathways in Cancer cluster_downstream Downstream Effectors cluster_cellular Cellular Processes PAK4 PAK4 LIMK1 LIMK1/Cofilin PAK4->LIMK1 PI3K_AKT PI3K/AKT PAK4->PI3K_AKT WNT_BetaCatenin WNT/β-catenin PAK4->WNT_BetaCatenin RAS RAS-mediated PAK4->RAS Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PAK4 Inhibition Migration Migration & Invasion LIMK1->Migration Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Evasion PI3K_AKT->Apoptosis WNT_BetaCatenin->Proliferation RAS->Proliferation

Caption: PAK4 signaling and its inhibition.

Logical Relationship: Therapeutic Targeting Strategy

G Start 6-Amino-5-(2,2-diethoxyethyl) pyrimidin-4-ol Core Pyrrolo[2,3-d]pyrimidine Scaffold Start->Core Key Intermediate Targets Therapeutic Targets Core->Targets Pharmacophore for Kinases Protein Kinases (PAK4, EGFR) Enzymes Metabolic Enzymes (DHFR, TP) Diseases Disease States Kinases->Diseases Dysregulated in Enzymes->Diseases Essential for

Caption: Strategy for therapeutic agent development.

References

Application Notes and Protocols for the Derivatization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol and the subsequent biological screening of its analogs. This pyrimidine derivative serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications, particularly as kinase and thymidine phosphorylase inhibitors.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including purine analogs and fused pyrimidine systems such as pyrazolo[3,4-d]pyrimidines.[1][2] These classes of molecules are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. Pyrimidine derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antioxidant agents.[1] The derivatization of this compound opens up avenues for creating diverse chemical libraries for high-throughput screening and lead optimization.

Derivatization Strategies

The primary strategy for derivatizing this compound involves the construction of fused heterocyclic ring systems. One of the most promising approaches is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to exhibit a broad spectrum of biological activities, including the inhibition of various kinases.[3][4]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is adapted from established methods for the synthesis of pyrazolo[3,4-d]pyrimidines from 6-aminopyrimidin-4-ol precursors.

Step 1: Chlorination of this compound

  • To a stirred suspension of this compound (1 eq.) in phosphorus oxychloride (10-15 eq.), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated product, 4-chloro-5-(2,2-diethoxyethyl)-6-aminopyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the 4-chloro-5-(2,2-diethoxyethyl)-6-aminopyrimidine (1 eq.) in a suitable solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate (2-3 eq.) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 5-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Biological Screening Protocols

The synthesized derivatives can be screened for their biological activity against various targets. Based on the known activities of pyrimidine derivatives, kinase inhibition and thymidine phosphorylase inhibition assays are highly relevant.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

  • Reagent Preparation : Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase buffer with DMSO). Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the test compound solution, the kinase, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This assay measures the conversion of thymidine to thymine, which can be monitored by the change in absorbance at 290 nm.

  • Reagent Preparation : Prepare a 50 mM potassium phosphate buffer (pH 7.4). Dissolve thymidine in the buffer to a final concentration of 1 mM. Prepare a stock solution of the test compounds in DMSO and make serial dilutions. Prepare the thymidine phosphorylase enzyme solution in the buffer.

  • Assay Setup : In a 96-well UV-transparent plate, add the phosphate buffer, the test compound dilution (or DMSO for control), and the enzyme solution to each well.

  • Pre-incubation : Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation : Add the thymidine solution to each well to start the reaction.

  • Absorbance Measurement : Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound compared to the control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

The biological activity of the synthesized derivatives should be summarized in a clear and concise manner to facilitate comparison. The following table provides an example of how to present IC50 values for a series of hypothetical derivatives against various cancer cell lines.

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
PD-01 HPhenyl5.2 ± 0.48.1 ± 0.76.5 ± 0.5
PD-02 H4-Chlorophenyl2.8 ± 0.34.5 ± 0.43.9 ± 0.3
PD-03 H4-Methoxyphenyl7.1 ± 0.610.3 ± 0.98.8 ± 0.7
PD-04 MethylPhenyl4.9 ± 0.47.5 ± 0.66.1 ± 0.5
PD-05 Methyl4-Chlorophenyl2.1 ± 0.23.8 ± 0.33.2 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening start This compound chlorination Chlorination (POCl3, DMF) start->chlorination intermediate 4-Chloro-5-(2,2-diethoxyethyl)-6-aminopyrimidine chlorination->intermediate cyclization Cyclocondensation (Hydrazine) intermediate->cyclization product Pyrazolo[3,4-d]pyrimidine Derivatives cyclization->product kinase_assay Kinase Inhibition Assay product->kinase_assay tp_assay Thymidine Phosphorylase Inhibition Assay product->tp_assay data_analysis Data Analysis (IC50) kinase_assay->data_analysis tp_assay->data_analysis

Caption: Experimental workflow for derivatization and biological screening.

EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Simplified EGFR signaling pathway.

Thymidine Phosphorylase in Angiogenesis

tp_angiogenesis cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dRibose1P 2-deoxy-D-ribose-1-phosphate VEGF VEGF Secretion dRibose1P->VEGF IL8 IL-8 Secretion dRibose1P->IL8 TP->dRibose1P Catalyzes Migration Cell Migration VEGF->Migration Proliferation Cell Proliferation VEGF->Proliferation IL8->Migration TubeFormation Tube Formation Migration->TubeFormation Proliferation->TubeFormation Angiogenesis Angiogenesis TubeFormation->Angiogenesis

Caption: Role of Thymidine Phosphorylase in promoting angiogenesis.

References

Scaling Up Production of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for kinase inhibitors and other therapeutic agents. As drug development progresses from laboratory-scale synthesis to preclinical and clinical trials, the need for larger quantities of this intermediate necessitates a robust and scalable production process. This document provides detailed application notes and protocols for the scaled-up synthesis of this compound, focusing on safety, efficiency, and product quality. Two primary synthetic routes are discussed: a guanidine-based condensation and a desulfurization approach.

Synthetic Routes for Scaled-Up Production

Two viable synthetic pathways for the large-scale production of this compound have been identified and evaluated for their suitability in an industrial setting.

Route 1: Guanidine Condensation

This common method involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride.[1] The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol, with a reported yield of approximately 66%.[1] While this method is straightforward, the scalability may be impacted by the availability and cost of the starting cyanoester.

Route 2: Desulfurization of a Thiouracil Precursor

This alternative route starts with the desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxyprimidine using Raney Nickel. This method has shown a higher yield of around 85%.[2] However, the large-scale use of Raney Nickel, a pyrophoric catalyst, requires stringent safety protocols.

Experimental Protocols

The following protocols are designed for a target multi-kilogram scale production. All operations should be conducted in a controlled manufacturing environment by trained personnel with appropriate personal protective equipment (PPE).

Protocol 1: Kilogram-Scale Synthesis via Raney Nickel Desulfurization

This protocol is adapted from laboratory procedures and incorporates critical safety and handling considerations for industrial-scale operations.

Materials and Equipment:

  • Glass-lined or stainless steel reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, reflux condenser, temperature probe, and inert gas inlet.

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum compatible)

  • Personal Protective Equipment (flame-retardant lab coat, safety goggles, chemical-resistant gloves)

  • Class D fire extinguisher

Reagents:

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

  • Aqueous Ammonia Solution

  • Raney Nickel (50% slurry in water)

  • Deionized Water

  • Diatomaceous Earth (e.g., Celite®)

Procedure:

  • Reactor Charging: In a suitably sized reactor, charge a mixture of deionized water and aqueous ammonia solution.

  • Dissolution of Starting Material: Add 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine to the reactor. Stir the mixture and heat to 90°C until complete dissolution is observed.[2]

  • Raney Nickel Addition:

    • Safety Precaution: Raney Nickel is pyrophoric and must be handled with extreme care. Never allow the catalyst to dry.[3] It should be stored and handled as a 50% slurry in water.

    • Carefully add the Raney Nickel suspension to the reaction mixture in portions. The addition may cause an exotherm, so monitor the temperature closely and control the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[2]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.[2]

    • Prepare a filtration bed of diatomaceous earth in the filtration unit.

    • Safety Precaution: The Raney Nickel on the filter cake is highly pyrophoric. Do not allow the filter cake to dry. Keep it wet with water at all times.

    • Filter the reaction mixture through the prepared bed. Wash the filter cake with deionized water.

  • Product Isolation: The desired product is in the combined aqueous filtrates. The product can be isolated by techniques suitable for large-scale production, such as crystallization or spray drying, depending on its physical properties. For instance, laboratory procedures have utilized freeze-drying.[2]

  • Drying: Dry the isolated product under vacuum at an appropriate temperature to a constant weight.

  • Waste Disposal: The Raney Nickel waste must be quenched and disposed of according to strict safety and environmental regulations. A common method involves slowly and carefully adding dilute hydrochloric acid to the Raney Nickel slurry in water until the solid dissolves, followed by neutralization with a sodium hydroxide solution.

Protocol 2: Gram-Scale Synthesis via Guanidine Condensation (for reference)

Materials and Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Reagents:

  • 2-cyano-4,4-diethoxybutanoic acid ethyl ester

  • Guanidine hydrochloride

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyano-4,4-diethoxybutanoic acid ethyl ester and guanidine hydrochloride in ethanol.[1]

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.[1]

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. The crude product can then be purified.

  • Purification: Purification at this scale is typically achieved by column chromatography or recrystallization. For large-scale production, crystallization would be the preferred method.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthetic routes based on available literature. These values would need to be optimized during process development for a specific target scale.

ParameterRoute 1: Guanidine Condensation (Lab Scale)[1]Route 2: Desulfurization (Lab Scale)[2]
Starting Material 2-cyano-4,4-diethoxybutanoic acid ethyl ester6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine
Key Reagent Guanidine hydrochlorideRaney Nickel
Solvent EthanolWater / Aqueous Ammonia
Reaction Temperature Reflux90°C
Reported Yield ~66%85%
Purity Not specifiedHigh (based on NMR and LC/MS)

Visualizations

Experimental Workflow for Scaled-Up Production via Desulfurization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_safety Critical Safety and Waste Management start Charge Reactor with Water and Aqueous Ammonia dissolve Add and Dissolve Starting Material at 90°C start->dissolve add_raney Portion-wise Addition of Raney Nickel Slurry dissolve->add_raney react Monitor Reaction until Completion (TLC/HPLC) add_raney->react raney_handling Handle Raney Nickel as a Wet Slurry add_raney->raney_handling cool Cool Reaction Mixture to Room Temperature react->cool filter Filter through Diatomaceous Earth (Keep Wet) cool->filter wash Wash Filter Cake with Deionized Water filter->wash filter_safety Do Not Allow Filter Cake to Dry filter->filter_safety isolate Isolate Product from Combined Filtrates (e.g., Crystallization) wash->isolate waste_disposal Quench and Dispose of Raney Nickel Waste wash->waste_disposal dry Dry Final Product under Vacuum isolate->dry end_product Final Product: this compound dry->end_product

Caption: Workflow for the scaled-up synthesis via desulfurization.

Comparison of Synthetic Routes for Scale-Up

route_comparison cluster_route1 Route 1: Guanidine Condensation cluster_route2 Route 2: Desulfurization title Scale-Up Considerations decision Decision Point for Scale-Up title->decision r1_pros Pros: - Simpler Procedure - Avoids Pyrophoric Reagents r1_cons Cons: - Lower Reported Yield (~66%) - Potential Cost/Availability of Cyanoester Starting Material r2_pros Pros: - Higher Reported Yield (85%) - Readily Available Precursor r2_cons Cons: - Requires Handling of Pyrophoric Raney Nickel - Stringent Safety Protocols Needed - Hazardous Waste Disposal decision->r1_pros If safety infrastructure for pyrophorics is limited decision->r2_pros If maximizing yield is the primary driver

Caption: Key considerations for choosing a synthetic route for scale-up.

Conclusion

Both the guanidine condensation and the Raney Nickel desulfurization routes offer viable pathways for the production of this compound. The desulfurization route provides a higher yield but introduces significant safety and handling challenges associated with Raney Nickel, which must be addressed with robust engineering controls and stringent operating procedures. The guanidine condensation route is simpler and avoids pyrophoric reagents, but may be less economically viable on a large scale due to lower yield and potentially higher starting material costs. The choice of the optimal route for industrial production will depend on a thorough evaluation of safety capabilities, economic factors, and desired throughput. The protocols and data presented herein provide a foundation for the process development and scale-up of this important pharmaceutical intermediate.

References

Application Notes: In Vitro Evaluation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative that serves as a key intermediate in the synthesis of compounds with significant biological activity.[1][2] Derivatives of this scaffold are of high interest in drug discovery, particularly as potential inhibitors of kinases and thymidine phosphorylase, which are crucial targets in cancer therapy.[1] The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides detailed protocols for a panel of in vitro assays designed to characterize the biological activity of novel this compound derivatives.

Biological Context

Pyrimidine derivatives exert their effects through diverse mechanisms, often by inhibiting critical cellular enzymes or interfering with essential signaling pathways.[3] Key targets include:

  • Kinases: Enzymes like Protein Kinase A (PKA), Epidermal Growth Factor Receptor (EGFR), and others are often dysregulated in cancer, making them prime targets for therapeutic intervention.[1][6]

  • Pyrimidine Metabolism Enzymes: Enzymes such as Dihydropyrimidine Dehydrogenase (DPYD) and Thymidine Phosphorylase are involved in the synthesis and breakdown of pyrimidines.[7][8] Inhibiting these pathways can disrupt DNA synthesis in rapidly dividing cancer cells.

The following protocols outline methods to assess cytotoxicity and target-specific inhibition, providing a comprehensive framework for the preclinical evaluation of these compounds.

Section 1: Cytotoxicity Assessment

A primary step in drug discovery is to evaluate the effect of a compound on cell viability. The MTT and SRB assays are robust colorimetric methods for assessing the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.[3][4][9]

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[10][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[9][12]

Materials:

  • Same as MTT assay, but replace MTT and solubilization buffer with:

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA and dead cells. Allow plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 550 nm.

  • Data Analysis: Calculate cell viability and determine IC₅₀ values as described for the MTT assay.

Data Presentation: Example Cytotoxicity Data
DerivativeTarget Cell LineAssayIC₅₀ (µM)
Derivative A A549 (Lung Cancer)MTT15.2 ± 1.8
MCF-7 (Breast Cancer)MTT22.5 ± 2.1
Derivative B A549 (Lung Cancer)SRB8.7 ± 0.9
MCF-7 (Breast Cancer)SRB12.1 ± 1.3
Derivative C A549 (Lung Cancer)MTT> 100
MCF-7 (Breast Cancer)SRB> 100
Doxorubicin (Control) A549 (Lung Cancer)MTT0.8 ± 0.1

Section 2: Enzyme Inhibition Assays

Following cytotoxicity screening, specific enzyme inhibition assays are performed to elucidate the mechanism of action. Based on the known activities of pyrimidine scaffolds, kinase and pyrimidine metabolism enzymes are primary targets.[1][7]

Protocol 3: General Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

Materials:

  • Purified target kinase (e.g., EGFR, PKA)

  • Kinase-specific substrate and ATP

  • Test derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Varying concentrations of the pyrimidine inhibitor or vehicle control.

    • Target kinase and its specific substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP. The total reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal correlates directly with the amount of ADP produced and thus with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition against compound concentration.

Protocol 4: Dihydropyrimidine Dehydrogenase (DPYD) Inhibition Assay

DPYD is the rate-limiting enzyme in pyrimidine catabolism.[7] This colorimetric assay measures DPYD activity by coupling the enzymatic reaction to the reduction of a tetrazolium salt.[7]

Materials:

  • Purified DPYD enzyme

  • Substrate/Cofactor Mix (e.g., Uracil and NADPH)

  • Detection Reagent Mix (e.g., WST-1 and an electron mediator)

  • Test derivatives dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Plate Setup: Add 20 µL of diluted test compounds, a positive control inhibitor, or vehicle control to the appropriate wells of a 96-well plate.[7]

  • Enzyme Addition: Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells. Add 40 µL of Assay Buffer to the control wells. Mix gently and pre-incubate for 10 minutes at 37°C.[7]

  • Reaction Initiation: Add 40 µL of the Substrate/Cofactor Mix to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.[7]

  • Detection: Stop the reaction by adding 20 µL of the Detection Reagent Mix. Incubate for an additional 10-15 minutes at 37°C until a sufficient color change is observed in the control wells.[7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance ("No Enzyme Control") from all readings. Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation: Example Enzyme Inhibition Data
DerivativeTarget EnzymeAssay FormatIC₅₀ (nM)
Derivative A EGFR KinaseADP-Glo™85.4 ± 9.2
PKA KinaseADP-Glo™1,250 ± 110
Derivative B EGFR KinaseADP-Glo™1,500 ± 150
DPYDColorimetric45.8 ± 5.1
Derivative C EGFR KinaseADP-Glo™> 10,000
DPYDColorimetric> 10,000
Osimertinib (Control) EGFR KinaseADP-Glo™5.5 ± 0.6

Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Derivatives Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Cytotoxicity Primary Screen: Cytotoxicity Assays (MTT, SRB) Stock->Cytotoxicity Test Compounds Enzyme Secondary Screen: Enzyme Inhibition (Kinase, DPYD) Cytotoxicity->Enzyme Pathway Mechanism of Action: Cellular Pathway Analysis (Western Blot) Enzyme->Pathway IC50 IC50 Determination Pathway->IC50 Quantitative Data SAR Structure-Activity Relationship (SAR) IC50->SAR Hit Hit Compound Selection SAR->Hit

Caption: General workflow for the in vitro screening of novel pyrimidine derivatives.

Principle of the MTT Assay

G cluster_0 In Viable Cells cluster_1 In Dead/Apoptotic Cells MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductase MTT->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Viable Viable Cell Dead Dead Cell NoReaction No Reaction MTT_dead MTT (Yellow, Soluble)

Caption: The enzymatic conversion of MTT to formazan by viable cells.

Kinase Signaling Pathway Inhibition

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-RAF-MAPK) Receptor->Downstream P Inhibitor Pyrimidine Derivative Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols: 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a key heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features make it a valuable precursor for the synthesis of a range of biologically active molecules, most notably as a scaffold for potent and selective kinase inhibitors. This document provides detailed application notes on its use, focusing on its role in the development of Janus kinase (JAK) inhibitors, a class of drugs effective in the treatment of autoimmune diseases and certain cancers. Experimental protocols for the synthesis of a key intermediate and its elaboration into advanced drug scaffolds are provided, along with quantitative data on the biological activity of resulting compounds and visualizations of relevant signaling pathways and experimental workflows.

Introduction: A Versatile Pyrimidine Scaffold

This compound, a pyrimidine derivative, serves as a crucial starting material in the multi-step synthesis of complex heterocyclic systems.[1] Its utility is highlighted by the presence of multiple reactive sites that allow for sequential chemical modifications. The diethoxyethyl substituent at the 5-position is particularly important as it can be readily converted to a fused pyrrole ring, forming the pyrrolo[2,3-d]pyrimidine core.[2] This bicyclic heteroaromatic system is a key pharmacophore in a number of approved drugs and clinical candidates, underscoring the importance of this compound in pharmaceutical research and development.[3][4]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The primary application of this compound in contemporary drug discovery is in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, which is the core of several Janus kinase (JAK) inhibitors.[2][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors.[4][6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of various autoimmune disorders and cancers.[4]

By inhibiting specific JAK isoforms, drugs derived from the pyrrolo[2,3-d]pyrimidine scaffold can modulate the inflammatory response and cellular proliferation. Notable examples of JAK inhibitors that can be synthesized from this pyrimidine precursor include Tofacitinib, Ruxolitinib, and Baricitinib.[7][8][9]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment P_JAK P-JAK JAK->P_JAK P_JAK->Receptor Phosphorylation P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

Experimental Protocols

The following protocols describe the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate from this compound and a general procedure for its subsequent elaboration.

Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ol

This protocol details the acid-catalyzed cyclization of this compound to form the core pyrrolo[2,3-d]pyrimidine scaffold.[2]

Materials:

  • This compound

  • 1N Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve this compound (1.0 equivalent) in 1N HCl solution.

  • Stir the mixture at room temperature for 1 hour.

  • A precipitate will form during the reaction.

  • Collect the precipitate by filtration.

  • Wash the solid with a minimal amount of cold water.

  • Dry the product in a vacuum oven overnight to yield Pyrrolo[2,3-d]pyrimidin-4-ol.

Expected Yield: ~64%

Synthesis_Workflow Start 6-Amino-5-(2,2-diethoxyethyl) pyrimidin-4-ol Reaction Stir at RT, 1 hr Start->Reaction Reagent 1N HCl Reagent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Vacuum Drying Filtration->Drying Product Pyrrolo[2,3-d]pyrimidin-4-ol Drying->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary synthetic routes for this compound:

  • Route A: Cyclocondensation Reaction. This is a common method involving the reaction of ethyl 2-cyano-4,4-diethoxybutanoate with guanidine hydrochloride. The reaction is typically carried out under reflux conditions in a solvent such as ethanol.

  • Route B: Desulfurization. This route starts with 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, which is then treated with Raney Nickel in a solvent mixture, such as aqueous ammonia, and heated to achieve desulfurization.[1]

Q2: What are the potential byproducts in the synthesis of this compound via the cyclocondensation route (Route A)?

Several byproducts can form during the reaction of ethyl 2-cyano-4,4-diethoxybutanoate and guanidine. These often arise from incomplete reactions or side reactions of the starting materials and intermediates.

  • Incomplete Cyclization Product: The reaction may stall after the initial condensation of guanidine with the cyanoacetate moiety, leading to an acyclic intermediate.

  • Hydrolysis of the Diethoxyethyl Group: The acetal group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde. This can occur if the reaction conditions become acidic, for example, from the guanidine hydrochloride salt.

  • Side Reactions of Guanidine: Guanidine can participate in various side reactions, leading to the formation of other heterocyclic compounds or polymers, especially if the reaction conditions are not carefully controlled.

Q3: What byproducts can be expected in the desulfurization route (Route B)?

The main challenge in the desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine is achieving complete removal of the sulfur atom.

  • Incomplete Desulfurization: The primary byproduct is the starting material itself, 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, if the reaction does not go to completion.

  • Other Reductions: Raney Nickel is a strong reducing agent and can potentially reduce other functional groups on the pyrimidine ring, although this is less common under typical desulfurization conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be a significant issue in both synthetic routes.

Potential Cause Troubleshooting Steps
Route A: Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain a consistent reflux temperature. Lower temperatures may lead to incomplete reaction.- Base: Ensure a suitable base is used to neutralize the guanidine hydrochloride and facilitate the reaction. Sodium ethoxide is commonly used.
Route A: Suboptimal Reagent Ratio - Stoichiometry: Carefully control the molar ratios of the reactants. An excess of guanidine may be necessary to drive the reaction to completion.
Route B: Inactive Raney Nickel - Catalyst Activity: Use freshly prepared or commercially sourced active Raney Nickel. The activity of Raney Nickel can decrease over time.- Catalyst Amount: Use a sufficient excess of Raney Nickel to ensure complete desulfurization.
General: Impure Starting Materials - Purity Check: Verify the purity of starting materials (ethyl 2-cyano-4,4-diethoxybutanoate, guanidine hydrochloride, and the 2-mercaptopyrimidine precursor) using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can inhibit the reaction or lead to side products.
Issue 2: Presence of Significant Byproducts in the Final Product

The presence of byproducts complicates purification and reduces the overall yield of the desired compound.

Observed Byproduct Signature (e.g., in NMR or LC-MS) Potential Byproduct Identity Troubleshooting and Mitigation Strategies
Route A: Acyclic Intermediate A compound with a molecular weight corresponding to the sum of the reactants minus a molecule of ethanol.- Drive Cyclization: Ensure anhydrous conditions and sufficient heating to promote the final ring-closing step.- pH Control: Maintain basic conditions to favor cyclization.
Route A: Aldehyde Impurity A compound showing a characteristic aldehyde proton signal in the 1H NMR spectrum (around 9-10 ppm).- Anhydrous Conditions: Strictly exclude water from the reaction mixture to prevent hydrolysis of the acetal.- Neutralization: Ensure the guanidine hydrochloride is fully neutralized by the base before heating.
Route B: Starting Material Presence of the starting 2-mercaptopyrimidine in the final product.- Increase Catalyst: Add more active Raney Nickel to the reaction mixture.- Extend Reaction Time: Continue heating and monitor the reaction by TLC until the starting material is consumed.

Experimental Protocols

Synthesis of this compound (Route A)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride and stir until the guanidine is fully dissolved and neutralized.

  • Reactant Addition: Add ethyl 2-cyano-4,4-diethoxybutanoate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., acetic acid). The product may precipitate upon cooling and neutralization.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Cyclocondensation cluster_route_b Route B: Desulfurization A_Start Ethyl 2-cyano-4,4-diethoxybutanoate + Guanidine HCl A_Reaction Cyclocondensation (NaOEt, Ethanol, Reflux) A_Start->A_Reaction A_Product Crude this compound A_Reaction->A_Product A_Purification Purification (Recrystallization) A_Product->A_Purification A_Final Pure Product A_Purification->A_Final B_Start 6-Amino-5-(2,2-diethoxyethyl)- 2-mercapto-4-hydroxypyrimidine B_Reaction Desulfurization (Raney Nickel, Aq. Ammonia, Heat) B_Start->B_Reaction B_Product Crude this compound B_Reaction->B_Product B_Purification Purification (Filtration, Recrystallization) B_Product->B_Purification B_Final Pure Product B_Purification->B_Final

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Issue (Low Yield / Impurities) Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (NMR, LC-MS) Start->Analyze_Byproducts Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Purity->Optimize_Stoichiometry Optimize_Catalyst Optimize Catalyst (Activity/Amount) Check_Conditions->Optimize_Catalyst Modify_Workup Modify Work-up/ Purification Analyze_Byproducts->Modify_Workup Resolved Issue Resolved Optimize_Stoichiometry->Resolved Optimize_Catalyst->Resolved Modify_Workup->Resolved

Caption: A logical workflow for troubleshooting common synthesis issues.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Target_Molecule 6-Amino-5-(2,2-diethoxyethyl) pyrimidin-4-ol Derivative Target_Molecule->Kinase1

References

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low overall yield.

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from several factors throughout the synthetic process. First, consider the synthetic route you are employing. Two common methods are outlined below with their reported yields. Route 2 generally provides a higher yield.

    • Route 1: Cyclization of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride. This method has a reported yield of approximately 66%.[1]

    • Route 2: Desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine. This route has a reported higher yield of 85%.[2]

    To troubleshoot low yield, consider the following:

    • Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions.

    • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield. Key parameters to optimize include reaction time, temperature, and solvent. For pyrimidine synthesis, monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

    • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active. Reusable catalysts may require regeneration.[3]

    • Purification Method: Yield loss can occur during product purification. Evaluate your column chromatography or recrystallization techniques to minimize loss.

Issue 2: Incomplete reaction or presence of starting materials in the final product.

  • Question: TLC analysis of my reaction mixture shows a significant amount of unreacted starting materials even after the recommended reaction time. What should I do?

  • Answer: Incomplete reactions are a common issue in pyrimidine synthesis.[3] Consider the following troubleshooting steps:

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the consumption of starting materials.[3]

    • Catalyst Inefficiency: If a catalyst is used, its activity might be compromised. For acid catalysts, ensure the concentration is appropriate.[3]

    • Solvent Choice: The solubility of reactants can be a limiting factor. The choice of solvent can impact both reactant solubility and the reaction rate.[3]

    • Mixing: Ensure efficient mixing, especially in heterogeneous reaction mixtures, to facilitate contact between reactants.

Issue 3: Formation of unexpected side products.

  • Question: I am observing significant formation of side products, complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?

  • Answer: Side reactions in pyrimidine synthesis can arise from various sources.[3]

    • Self-condensation: Starting materials or intermediates might undergo self-condensation.

    • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or intermediates, especially if amidines are used or if the reaction is sensitive to moisture. Ensuring strictly anhydrous conditions is critical in such cases.[3]

    • Incomplete Cyclization: The final cyclization step to form the pyrimidine ring may be slow or incomplete. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[3]

    • Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The starting materials depend on the chosen synthetic route.

  • For the cyclization route, the key precursors are 2-cyano-4,4-diethoxybutanoic acid ethyl ester and guanidine hydrochloride.[1]

  • For the desulfurization route, the starting material is 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine.[2]

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C₁₀H₁₇N₃O₃, and the molecular weight is approximately 227.26 g/mol .[1][4]

Q3: What are the typical reaction conditions for the synthesis?

A3:

  • Route 1 (Cyclization): This reaction is typically carried out under reflux conditions in a solvent such as ethanol.[1]

  • Route 2 (Desulfurization): This reaction involves dissolving the starting material in a mixture of water and aqueous ammonia, followed by heating to 90°C and adding a Raney Nickel suspension.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[2][3] Liquid Chromatography-Mass Spectrometry (LC/MS) can also be used for more detailed analysis.[2]

Q5: What are the recommended purification methods for the final product?

A5: The final product can be purified by standard techniques such as column chromatography or recrystallization.[3] One reported method involves filtering the reaction mixture through a diatomaceous earth pad and then freeze-drying the aqueous filtrate to obtain the product as an off-white powder.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: CyclizationRoute 2: Desulfurization
Starting Materials 2-cyano-4,4-diethoxybutanoic acid ethyl ester, Guanidine hydrochloride6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, Raney Nickel
Key Reagents/Solvents EthanolWater, Aqueous ammonia
Reaction Conditions Reflux90°C
Reported Yield ~66%[1]85%[2]

Experimental Protocols

Protocol 1: Synthesis via Cyclization (Route 1)

  • Combine 2-cyano-4,4-diethoxybutanoic acid ethyl ester and guanidine hydrochloride in ethanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Synthesis via Desulfurization (Route 2)

  • Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) in a mixture of water (150 mL) and aqueous ammonia solution (9 mL).[2]

  • Heat the solution to 90°C.[2]

  • Add Raney Nickel suspension in batches (2-3 mL at a time) until TLC and LC/MS analysis indicate the reaction is complete.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Filter the mixture through a diatomaceous earth pad and wash the filter cake with water (2 x 25 mL).[2]

  • Combine the aqueous filtrates and freeze-dry to yield 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[2]

Visualizations

experimental_workflow_route1 start Start reactants Combine 2-cyano-4,4-diethoxybutanoic acid ethyl ester and guanidine hydrochloride in ethanol start->reactants reflux Heat to reflux reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent cool->evaporate purify Purify by column chromatography or recrystallization evaporate->purify product This compound purify->product

Caption: Experimental Workflow for Synthesis Route 1 (Cyclization).

experimental_workflow_route2 start Start dissolve Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in water and aqueous ammonia start->dissolve heat Heat to 90°C dissolve->heat add_raney Add Raney Nickel suspension heat->add_raney monitor Monitor reaction by TLC/LCMS add_raney->monitor cool Cool to room temperature monitor->cool filter Filter through diatomaceous earth cool->filter freeze_dry Freeze-dry filtrate filter->freeze_dry product This compound freeze_dry->product

Caption: Experimental Workflow for Synthesis Route 2 (Desulfurization).

troubleshooting_yield start Low Yield Observed check_route Evaluate Synthetic Route start->check_route check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) start->optimize_conditions check_catalyst Check Catalyst Activity start->check_catalyst review_purification Review Purification Technique start->review_purification solution Improved Yield check_route->solution check_purity->solution incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction If yes side_products Side Products Formed? optimize_conditions->side_products If yes check_catalyst->solution review_purification->solution increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp change_solvent Consider Different Solvent incomplete_reaction->change_solvent anhydrous Ensure Anhydrous Conditions side_products->anhydrous inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere increase_time_temp->solution change_solvent->solution anhydrous->solution inert_atmosphere->solution

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Troubleshooting the Purification of Polar Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aminopyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of these often tricky compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying polar aminopyrimidine compounds?

The primary difficulties arise from their inherent high polarity. This can lead to several issues, including:

  • Poor retention in reversed-phase chromatography (RPC): The compounds have a higher affinity for the polar mobile phase than the non-polar stationary phase, often resulting in elution near the void volume.[1][2]

  • Strong interactions with silica gel in normal-phase chromatography: The basicity of the aminopyrimidine moiety can lead to strong, sometimes irreversible, binding to the acidic silanol groups on silica gel, resulting in poor recovery and significant peak tailing.[1]

  • High solubility in polar solvents: This makes crystallization challenging as it can be difficult to achieve the necessary supersaturation for crystal formation.[2]

  • Peak tailing in HPLC: Secondary interactions between the basic amine groups and the stationary phase are a common cause of asymmetrical peaks.[1]

Q2: Which chromatographic technique is generally recommended for purifying polar aminopyrimidines?

For highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1][2] HILIC utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. This combination promotes the retention of polar compounds. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, offering fast and efficient separations.[1]

Q3: How can I improve the retention of my polar aminopyrimidine compound in reversed-phase HPLC?

If you are limited to using reversed-phase HPLC, there are several strategies to enhance retention:

  • Use a polar-endcapped or polar-embedded column: These columns are specifically designed to provide better retention for polar analytes.[2]

  • Employ ion-pairing reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with an ionizable aminopyrimidine, increasing its hydrophobicity and retention on a C18 column.[1]

  • Adjust the mobile phase pH: For basic aminopyrimidines, increasing the pH of the mobile phase can decrease their ionization and increase their hydrophobicity, leading to better retention. However, ensure your column is stable at higher pH values.[3]

  • Decrease the organic content of the mobile phase: Using a higher percentage of the aqueous component can help to push the equilibrium towards the stationary phase.[2]

Q4: My aminopyrimidine compound won't crystallize. What can I do?

Crystallization is highly dependent on achieving supersaturation. If your compound is not crystallizing, consider the following:

  • Solvent selection: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. You may need to screen a variety of solvents or, more commonly, use a co-solvent system.

  • Co-solvent systems: Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[4]

  • Slow cooling: Rapid cooling often leads to the formation of oils or amorphous solids. Allow the solution to cool to room temperature slowly and undisturbed before placing it in a colder environment like a refrigerator or ice bath.

  • Concentrate the mother liquor: If some product remains in solution after filtration, you can concentrate the mother liquor and attempt a second crystallization to improve your overall yield.[1]

Q5: How can I improve the recovery of my polar aminopyrimidine during purification?

Low recovery can be due to several factors. To improve it:

  • In chromatography: If using silica gel, deactivating it with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase can reduce strong, irreversible binding.[1] For any column chromatography, ensure the sample is fully eluted by using a sufficiently strong final mobile phase.

  • In crystallization: Avoid using an excessive amount of the hot solvent for dissolution, as this will keep more of your compound in the solution upon cooling.[1] Also, ensure the wash solvent is cold to minimize dissolution of your crystals.

  • During workup: Polar aminopyrimidines may have some solubility in aqueous layers during extractions. Minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with an organic solvent to recover any dissolved product.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HILIC
Potential Cause Solution
Secondary Ionic Interactions The basic amine groups on the pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.[1]
Increase Buffer Concentration: A higher concentration of a buffer like ammonium formate in the mobile phase can help to mask the silanol groups.[1]
Adjust Mobile Phase pH: Using a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[1]
Strong Sample Solvent Effects Injecting the sample in a solvent that is significantly more polar than the mobile phase can cause peak distortion.[1]
Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as close in composition as possible to the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.[1]
Column Overload Injecting too much sample can saturate the stationary phase.
Reduce Sample Concentration: Decrease the concentration of the sample being injected.
Issue 2: Compound Elutes in the Void Volume in Reversed-Phase Chromatography
Potential Cause Solution
High Polarity of the Analyte The compound has a much stronger affinity for the polar mobile phase than the non-polar stationary phase.[1][2]
Use a Polar-Specific Column: Employ a polar-endcapped or polar-embedded stationary phase.[2]
Add an Ion-Pairing Reagent: Introduce an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) into the mobile phase to increase the hydrophobicity of the analyte.[1]
Consider HILIC: If retention is still poor, HILIC is likely a more suitable technique.[1][2]
Mobile Phase is Too Strong A high percentage of organic modifier in the mobile phase will quickly elute polar compounds.
Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase.[2]
Issue 3: Low or No Recovery from Silica Gel Column Chromatography
Potential Cause Solution
Irreversible Adsorption The basic aminopyrimidine is strongly binding to the acidic silica gel.[1]
Deactivate the Silica: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[1]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina or a bonded phase like diol or amino silica.
Compound is Too Polar for the Eluent The mobile phase is not polar enough to elute the compound from the stationary phase.
Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system.[5]
Compound Degradation on Silica The acidic nature of the silica gel may be causing the compound to decompose.
Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours. Re-elute the plate to see if any new spots have formed. If so, silica gel is not a suitable stationary phase.[5]

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Crystallization High (>99%)Moderate to High (60-90%)Highly dependent on finding a suitable solvent system; very effective for removing minor impurities.[1]
HILIC Good to High (>98%)Good (70-95%)Excellent for very polar compounds; requires careful method development to optimize peak shape.[1]
SFC Good to High (>98%)Good to High (80-98%)Fast and uses less organic solvent; method development can be complex.[1]
RPC with Ion-Pairing Good (>97%)Good (75-95%)Useful for moderately polar, ionizable aminopyrimidines; the ion-pairing reagent may need to be removed after purification.[1]
Normal-Phase (Silica Gel) VariableLow to GoodProne to low recovery and peak tailing for basic compounds; often requires mobile phase additives.[1]

Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[1]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Aminopyrimidine

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.

    • Wash: Decrease to a lower percentage of B to elute any strongly retained compounds.

    • Re-equilibration: Return to 95% B and hold for at least 10 column volumes before the next injection.

  • Sample Preparation: Dissolve the crude aminopyrimidine compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous solution). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous solution).[1]

  • Detection: Use a UV detector at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).[1]

Protocol 2: Crystallization of a Polar Aminopyrimidine

This protocol outlines a standard method for purification by crystallization.

  • Dissolution: In a suitable flask, add the crude aminopyrimidine solid. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a co-solvent mixture) with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HILIC Purification cluster_analysis Analysis & Isolation dissolve Dissolve Crude Compound in Initial Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate HILIC Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution (Increasing Aqueous Content) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate dry Dry Purified Compound evaporate->dry

Caption: General workflow for HILIC purification.

G start Poor Peak Shape (Tailing) Observed? cause1 Secondary Ionic Interactions? start->cause1 Yes end Peak Shape Improved start->end No sol1a Increase Buffer Concentration cause1->sol1a Yes sol1b Adjust Mobile Phase pH cause1->sol1b Yes cause2 Strong Sample Solvent Effects? cause1->cause2 No sol1a->end sol1b->end sol2 Match Sample Solvent to Mobile Phase cause2->sol2 Yes cause3 Column Overload? cause2->cause3 No sol2->end sol3 Reduce Sample Concentration cause3->sol3 Yes cause3->end No sol3->end

Caption: Troubleshooting workflow for poor peak shape in HILIC.

References

Technical Support Center: Synthesis of 6-Aminopyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminopyrimidin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-aminopyrimidin-4-ol?

A1: Common starting materials include urea or thiourea and a cyanoacetic acid derivative. For instance, the condensation of thiourea with ethyl cyanoacetate in the presence of a base like sodium ethoxide is a well-established method for preparing the related 6-amino-2-thioxo-1H-pyrimidine-4-one. Another approach involves the reaction of urea and cyanoacetic acid in acetic anhydride.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of 6-aminopyrimidin-4-ol derivatives can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A3: The formation of multiple products is a common issue. To improve selectivity:

  • Control stoichiometry: Carefully control the molar ratios of your reactants.

  • Optimize temperature: Lowering the reaction temperature can sometimes favor the formation of the desired product.

  • Choice of solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal one for your specific reaction.

Q4: What are the best practices for purifying 6-aminopyrimidin-4-ol derivatives?

A4: Purification can be challenging due to the polarity of these compounds. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline products. Common solvents for recrystallization include ethanol, dioxane, or mixtures of ethanol and water.

  • Column chromatography: Silica gel column chromatography can be used, but care must be taken to choose an appropriate eluent system to avoid streaking. A common eluent system is a mixture of dichloromethane and methanol.

  • Washing: Washing the crude product with a suitable solvent can help remove impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reagentsEnsure the freshness and purity of starting materials and reagents.
Insufficient reaction temperature or timeIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC.
Inappropriate solventExperiment with different solvents to ensure adequate solubility of reactants and intermediates.
Formation of Side Products Incorrect stoichiometryCarefully control the molar ratios of the reactants.
Reaction temperature is too highLower the reaction temperature to minimize the formation of undesired byproducts.
Presence of moisture or airConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficult Product Isolation/Purification Product is highly soluble in the reaction mixtureAfter the reaction is complete, try to precipitate the product by adding a non-polar solvent or by cooling the mixture.
Oily product obtained instead of solidTry to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, consider purifying the oil using column chromatography.
Product co-elutes with impurities during chromatographyOptimize the eluent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminopyrimidine-2,4-diones[1]
  • A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and 5 ml of acetic anhydride is heated at 100-120°C for 3 hours.

  • The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.

  • A 5% NaOH solution is slowly added to the cooled residue to precipitate the 6-aminopyrimidine-2,4-diones.

Protocol 2: Synthesis of 2-Amino-substituted 6-Methyl-pyrimidin-4-ols[2]
  • 2-(Methylthio)-6-methyl-pyrimidin-4-ol is refluxed with an excess of an amine (e.g., piperidine or morpholine) in butanol for 15 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the 2-amino derivative.

Key Reaction Parameters

ParameterTypical Range/ValueNotes
Temperature 80 - 150 °CHigher temperatures may be required for less reactive substrates but can also lead to side product formation.
Reaction Time 3 - 24 hoursMonitor reaction progress by TLC to determine the optimal time.
Solvent Ethanol, Butanol, DMF, Acetic AnhydrideThe choice of solvent depends on the specific reaction and the solubility of the reactants.
Base Sodium Ethoxide, Triethylamine, Potassium CarbonateThe base is crucial for promoting the condensation reaction.

Visualizing the Process

Experimental Workflow

experimental_workflow start Starting Materials (e.g., Urea, Cyanoacetic Acid) reaction Reaction (Heating, Stirring) start->reaction Add Reagents & Solvent workup Work-up (Cooling, Precipitation) reaction->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification Crude Product analysis Analysis (NMR, MS) purification->analysis Purified Product product Final Product (6-Aminopyrimidin-4-ol derivative) analysis->product

Caption: General experimental workflow for the synthesis of 6-aminopyrimidin-4-ol derivatives.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Yield or No Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK side_products Analyze for Side Products check_conditions->side_products Conditions Appear Correct optimize_purification Optimize Purification Method success Improved Yield optimize_purification->success side_products->optimize_purification No adjust_conditions Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions Yes adjust_conditions->success

Caption: A decision tree to troubleshoot low-yield reactions in the synthesis of 6-aminopyrimidin-4-ol derivatives.

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the preparation of this compound. The first involves the cyclocondensation of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride.[1] The second route is a desulfurization reaction of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine using Raney Nickel.[2]

Q2: What are the expected yields for each synthetic route?

A2: The reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride typically provides a moderate yield of approximately 66%.[1] The desulfurization route using Raney Nickel has been reported to achieve a higher yield of around 85%.[2]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress for both synthetic routes can be effectively monitored using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) analysis.[2]

Q4: What are the key reaction parameters to control for optimal results?

A4: For the guanidine cyclocondensation, crucial parameters include the choice of base (e.g., sodium ethoxide), reaction temperature (reflux), and exclusion of moisture. In the Raney Nickel desulfurization, the activity of the catalyst, reaction temperature, and complete removal of the catalyst after the reaction are critical.

Q5: What are the safety precautions I should take when working with Raney Nickel?

A5: Raney Nickel is pyrophoric and can ignite if allowed to dry. Always handle it as a slurry in water or an appropriate solvent. Ensure that all equipment is properly purged with an inert gas, and never expose the dry catalyst to air.

Troubleshooting Guides

Synthesis Route 1: Guanidine Cyclocondensation
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation Incomplete reaction; decomposition of starting materials or product.- Ensure the use of a strong base like sodium ethoxide to facilitate the reaction. - Confirm that the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the ester and deactivate the base. - Increase the reaction time and monitor by TLC until the starting material is consumed. - Verify the quality of the starting materials.
Formation of Multiple Products (as seen on TLC/LCMS) Side reactions such as hydrolysis of the cyano or ester group, or polymerization.- Control the reaction temperature carefully; avoid excessive heating. - Use a slight excess of guanidine to favor the desired cyclization. - Purify the crude product using column chromatography or recrystallization to isolate the desired compound.
Difficulty in Product Isolation The product may be soluble in the reaction mixture or form a salt.- After the reaction, neutralize the mixture carefully with an acid (e.g., acetic acid) to precipitate the product. - If the product remains in solution, evaporate the solvent and attempt to purify the residue by recrystallization from a suitable solvent system (e.g., water/ethanol).
Synthesis Route 2: Raney Nickel Desulfurization
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Desulfurization Inactive Raney Nickel; insufficient amount of catalyst.- Use freshly prepared or a highly active grade of Raney Nickel. The activity of the catalyst can significantly impact the reaction outcome. - Increase the amount of Raney Nickel slurry added to the reaction mixture. - Extend the reaction time at the recommended temperature (90°C) and monitor by TLC.
Product Contaminated with Nickel Incomplete filtration of the Raney Nickel catalyst.- Filter the reaction mixture through a pad of diatomaceous earth (Celite) to ensure complete removal of the fine nickel particles. - Wash the filter cake thoroughly with water to recover all the product.
Low Yield Adsorption of the product onto the Raney Nickel surface; incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC/LCMS before work-up. - Wash the Raney Nickel catalyst thoroughly with hot water after filtration to desorb any product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Guanidine Cyclocondensation Route 2: Raney Nickel Desulfurization
Starting Materials 2-cyano-4,4-diethoxybutanoic acid ethyl ester, Guanidine hydrochloride6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, Raney Nickel
Solvent EthanolWater, Aqueous Ammonia
Reaction Temperature Reflux90°C
Reported Yield ~66%[1]~85%[2]
Key Reagents Sodium EthoxideRaney Nickel Slurry

Experimental Protocols

Protocol 1: Synthesis via Guanidine Cyclocondensation (Adapted from a similar procedure)

This protocol is adapted from a similar pyrimidine synthesis due to the lack of a detailed published procedure for this specific molecule.

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add 2-cyano-4,4-diethoxybutanoic acid ethyl ester.

  • Addition of Guanidine: In a separate flask, dissolve guanidine hydrochloride in ethanol and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Precipitation: Carefully add glacial acetic acid to neutralize the solution, which should cause the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Protocol 2: Synthesis via Raney Nickel Desulfurization[2]
  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 11.6 mmol of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in a mixture of 150 mL of water and 9 mL of aqueous ammonia solution.

  • Heating: Heat the solution to 90°C.

  • Addition of Raney Nickel: Add a Raney Nickel suspension in batches (2-3 mL at a time) to the hot reaction mixture.

  • Monitoring: Monitor the reaction by TLC and/or LC/MS until all the starting material has been consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the Raney Nickel.

  • Washing: Wash the filter cake with two 25 mL portions of water.

  • Isolation: Combine the aqueous filtrates and freeze-dry to obtain the final product as an off-white powder.

Mandatory Visualization

Reaction_Pathway_Guanidine start_materials 2-cyano-4,4-diethoxybutanoic acid ethyl ester + Guanidine intermediate Cyclocondensation Intermediate start_materials->intermediate Sodium Ethoxide, Ethanol, Reflux product This compound intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway via guanidine cyclocondensation.

Reaction_Pathway_Raney_Nickel start_material 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol product This compound start_material->product Raney Nickel, H2O/NH3, 90°C

Caption: Synthetic pathway via Raney Nickel desulfurization.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reagents Verify Reagent Quality & Stoichiometry check_yield->check_reagents Yes success Successful Synthesis check_purity->success No purify_recrystallization Recrystallization check_purity->purify_recrystallization Yes check_conditions Optimize Reaction Conditions (T, t) check_reagents->check_conditions check_workup Improve Work-up & Isolation check_conditions->check_workup check_workup->start Re-run Experiment purify_chromatography Column Chromatography purify_recrystallization->purify_chromatography purify_chromatography->success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthesis & Reaction Issues

Q1: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the starting materials, particularly the guanidine hydrochloride or the 2-mercaptopyrimidine precursor, are pure and dry. Moisture can interfere with the reaction.

  • Reaction Conditions:

    • For the guanidine route, ensure the reaction is maintained at a consistent reflux. Incomplete reaction is a common cause of low yield.

    • For the Raney Nickel desulfurization route, the activity of the Raney Nickel is crucial. Use freshly prepared or properly stored Raney Nickel. The reaction is often monitored by TLC or LC/MS to ensure it goes to completion before filtering off the catalyst.

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of a key reagent.

  • Side Reactions: The amino and hydroxyl groups on the pyrimidine ring can be susceptible to side reactions. Ensure an inert atmosphere if necessary and avoid excessive temperatures that could lead to decomposition.

Q2: I am observing significant impurities in my crude product by TLC and NMR. What are common side products?

A2: Impurities can arise from unreacted starting materials or side reactions.

  • Starting Materials: The most common impurities are residual starting materials. Compare the spots on your TLC plate with the starting materials.

  • Oxidation/Reduction: The pyrimidine ring and its substituents can undergo oxidation or reduction under certain conditions.

  • Hydrolysis: The diethoxyethyl group may be susceptible to hydrolysis under strong acidic conditions, which could be a concern during workup or purification.

Q3: How can I effectively monitor the progress of the synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.

  • Procedure: Spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Run the TLC at regular intervals (e.g., every hour) to determine when the reaction is complete. LC/MS can also be used for more detailed analysis, confirming the mass of the desired product.

Section 2: Purification Challenges

Q1: I'm having difficulty purifying the final product. What purification methods are recommended?

A1: The high polarity of this compound can present purification challenges. The most common methods are recrystallization and column chromatography.

  • Recrystallization: This is often the first method to try. Common solvents include ethanol, acetone, or solvent mixtures like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a viable alternative.

  • HILIC: For highly polar compounds that show poor retention in standard reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.

Q2: My compound won't crystallize properly; it either oils out or precipitates as an amorphous solid. How can I fix this?

A2: This is a common issue, often caused by rapid cooling or high impurity levels.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Solvent System: The choice of solvent is critical. If the compound is too soluble, try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it just becomes turbid, then allow it to cool slowly.

  • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution to induce crystallization.

  • Purity: If the crude product is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization.

Q3: During column chromatography, my product is smearing (peak tailing) or I have poor separation from an impurity. What can I do?

A3: Peak tailing is common with polar compounds on silica gel.

  • Solvent Polarity: Adjust the polarity of your mobile phase. For polar compounds, sometimes adding a small amount of a polar modifier like methanol or a few drops of acetic acid or ammonia (depending on the compound's nature) to the eluent can improve peak shape.

  • Alternative Phases: If silica is not effective, consider using a different stationary phase. For polar pyrimidines, HILIC columns are often more suitable than traditional C18 reverse-phase columns.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: Guanidine CyclizationRoute 2: Raney Nickel Desulfurization
**Starting Materials

stability issues of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Compound precipitation in aqueous solution.

  • Question: My compound, this compound, is precipitating out of my aqueous buffer. How can I improve its solubility?

  • Answer: The solubility of this compound can be influenced by several factors. Consider the following troubleshooting steps:

    • pH Adjustment: The pyrimidine ring contains basic nitrogen atoms. Lowering the pH of the solution will lead to protonation, forming a more soluble salt. Conversely, the hydroxyl group can be deprotonated at high pH, which might also affect solubility. Experiment with a pH range to find the optimal solubility for your specific buffer system.

    • Co-solvents: If pH adjustment is not sufficient or compatible with your experiment, consider the use of a co-solvent. Start with small percentages (e.g., 1-5%) of organic solvents such as DMSO, DMF, or ethanol.

    • Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.

Issue 2: Loss of compound activity or concentration over time.

  • Question: I am observing a decrease in the concentration of my stock solution of this compound over a short period. What could be the cause?

  • Answer: The observed loss in concentration is likely due to chemical instability. The two primary points of instability in the molecule are the diethoxyethyl acetal and the aminopyrimidine ring.

    • Hydrolysis of the Acetal Group: The 2,2-diethoxyethyl side chain contains an acetal functional group, which is susceptible to hydrolysis under acidic conditions to form the corresponding aldehyde. If your solution is acidic, this is a likely degradation pathway. Ensure your solutions are buffered at a neutral or slightly basic pH if this is a concern.

    • Oxidation of the Aminopyrimidine Ring: The 6-aminopyrimidin-4-ol ring is electron-rich and can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.

    • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of pyrimidine-based compounds.

To mitigate these issues, please refer to the recommended storage and handling conditions in the FAQ section.

Issue 3: Appearance of new peaks in my analytical chromatogram (e.g., HPLC).

  • Question: I am analyzing my sample of this compound and see unexpected peaks. What could these be?

  • Answer: The appearance of new peaks suggests the formation of degradation products. Based on the structure of the molecule, the following are potential degradants:

    • Aldehyde from Acetal Hydrolysis: An early-eluting, more polar peak could correspond to the aldehyde formed from the hydrolysis of the diethoxyethyl group.

    • Oxidation Products: Various oxidation products of the aminopyrimidine ring could appear as new peaks. The exact nature of these would depend on the specific oxidizing species.

    • Photodegradation Products: Light exposure can lead to a variety of degradation products, which would manifest as new peaks in your chromatogram.

To identify these peaks, consider performing forced degradation studies under controlled conditions (acidic, basic, oxidative, and photolytic stress) and analyzing the resulting samples by LC-MS to determine the mass of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a dry environment. Recommended storage temperatures are room temperature or refrigerated (2-8 °C). Some suppliers recommend storage at <-15°C.[1]

  • In Solution: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into tightly sealed vials, protect from light, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; for aqueous solutions, use a buffer at a neutral or slightly basic pH to minimize acetal hydrolysis.

Q2: What are the potential degradation pathways for this compound?

A2: The primary potential degradation pathways for this molecule are:

  • Acid-Catalyzed Hydrolysis: The diethoxyethyl acetal can hydrolyze under acidic conditions to yield ethanol and 2-(6-amino-4-hydroxy-pyrimidin-5-yl)acetaldehyde. Acetals are generally stable under neutral and basic conditions.

  • Oxidation: The aminopyrimidine ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Photodegradation: Pyrimidine derivatives can be sensitive to light, leading to a variety of degradation products.

A logical diagram illustrating these potential degradation pathways is provided below.

A This compound B 2-(6-amino-4-hydroxy-pyrimidin-5-yl)acetaldehyde + 2 Ethanol A->B  Acidic Conditions (Hydrolysis) C Oxidized Pyrimidine Derivatives A->C  Oxidizing Agents / O2 D Photodegradation Products A->D  Light Exposure (UV)

Potential Degradation Pathways

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.

  • Forced Degradation Studies: To confirm that your method is stability-indicating, perform forced degradation studies. This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. Your HPLC method should be able to resolve the parent peak from all the degradation product peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and to test the specificity of a stability-indicating HPLC method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 Methanol:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, including a control sample (stock solution stored under normal conditions), by the developed HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionNumber of Degradation Peaks% Degradation of Parent Compound
0.1 M HCl, 24h, RTe.g., 1e.g., 15%
0.1 M NaOH, 24h, RTe.g., 0e.g., <1%
3% H₂O₂, 24h, RTe.g., 2e.g., 8%
Heat (60°C, 24h)e.g., 0e.g., <1%
Light (ICH Q1B)e.g., 3e.g., 25%

Note: The data in this table is illustrative and will depend on the experimental results.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Q1B) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Peak Identification G->H

References

Technical Support Center: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes:

  • Route A: Condensation of ethyl 2-cyano-4,4-diethoxybutanoate with guanidine.

  • Route B: Desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol with Raney® Nickel.

Issue 1: Low Yield of the Desired Product in Guanidine Condensation (Route A)

Question: My reaction yield for the condensation of ethyl 2-cyano-4,4-diethoxybutanoate and guanidine is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this pyrimidine synthesis are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Below is a breakdown of potential causes and troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cyclization - Reaction Time & Temperature: Ensure the reaction is heated under reflux for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Base Strength: The basicity of the reaction medium is crucial. Sodium ethoxide is commonly used to deprotonate guanidine hydrochloride, forming the active guanidine free base. Ensure the sodium ethoxide is freshly prepared and used in the correct stoichiometric amount.
Hydrolysis of Starting Ester The basic conditions required for the reaction can lead to the hydrolysis of the ethyl ester in the starting material, ethyl 2-cyano-4,4-diethoxybutanoate, to the corresponding carboxylic acid. This carboxylate is less reactive in the condensation reaction. - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize hydrolysis. - Order of Addition: Add the guanidine solution to the solution of the ester to ensure the condensation begins promptly once the base is present.
Formation of Acyclic Intermediates The reaction may stall after the initial condensation of guanidine with the cyano or ester group, without subsequent cyclization. - Reaction Conditions: As with incomplete cyclization, optimizing reaction time and temperature can drive the reaction to completion.
Suboptimal Reagent Purity Impurities in the starting materials can interfere with the reaction. - Reagent Quality: Use high-purity ethyl 2-cyano-4,4-diethoxybutanoate and guanidine hydrochloride.
Issue 2: Presence of Impurities After Raney® Nickel Desulfurization (Route B)

Question: After performing the Raney® Nickel desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, I observe significant impurities in my final product. What are these impurities and how can I minimize them?

Answer: Impurities in this step can arise from incomplete desulfurization or side reactions involving the Raney® Nickel.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Desulfurization The 2-mercapto group may not be fully removed, leaving starting material in your product. - Raney® Nickel Activity: Use freshly prepared and active Raney® Nickel. The activity can decrease over time. - Amount of Raney® Nickel: Ensure a sufficient excess of Raney® Nickel is used. - Reaction Time and Temperature: The reaction is typically heated. Monitor the reaction by TLC or LC/MS to ensure completion.
Reduction of the Pyrimidine Ring While generally stable, under harsh conditions, the pyrimidine ring can be partially or fully reduced by the hydrogen-rich Raney® Nickel. - Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. The recommended temperature is around 90°C.[1]
Decomposition of the Product The product may be susceptible to decomposition under the reaction conditions. - Work-up Procedure: Once the reaction is complete, cool the mixture and promptly filter off the Raney® Nickel to prevent further reactions.
Adsorption of Product onto Raney® Nickel The product can adsorb onto the surface of the Raney® Nickel, leading to lower isolated yields. - Washing: Thoroughly wash the filtered Raney® Nickel with water or an appropriate solvent to recover the adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in the guanidine condensation reaction (Route A)?

A1: Sodium ethoxide acts as a base to deprotonate guanidine hydrochloride, generating the free guanidine base. Free guanidine is a stronger nucleophile and is required to initiate the condensation reaction with the ethyl 2-cyano-4,4-diethoxybutanoate.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring both reactions. For the guanidine condensation, you can track the disappearance of the starting ester. For the desulfurization, you can monitor the disappearance of the starting thiopyrimidine. Liquid Chromatography-Mass Spectrometry (LC/MS) can also be used for more detailed analysis.

Q3: My final product is off-white or yellowish. How can I purify it?

A3: The product can often be purified by recrystallization. Water or ethanol are reported as suitable solvents for crystallization.[2] If color persists, treatment with activated carbon during the recrystallization process may be effective.

Q4: Are there any safety precautions I should be aware of when using Raney® Nickel?

A4: Yes, Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or another solvent and never allowed to dry completely. It also contains adsorbed hydrogen gas, which is flammable.

Experimental Protocols

Route A: Guanidine Condensation (General Procedure)

This protocol is based on the synthesis of a similar pyrimidine and should be optimized for the specific substrate.

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.

  • Formation of Guanidine Free Base: In a separate flask, dissolve guanidine hydrochloride in anhydrous ethanol. Add this solution to the sodium ethoxide solution. A precipitate of sodium chloride will form.

  • Reaction: To the mixture containing the guanidine free base, add a solution of ethyl 2-cyano-4,4-diethoxybutanoate in anhydrous ethanol.

  • Reflux: Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the sodium chloride. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in hot water and acidify with acetic acid. Cool the solution to induce crystallization. Collect the product by filtration, wash with cold water, and dry.

Route B: Raney® Nickel Desulfurization[1]
  • Dissolution: Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in a mixture of water and aqueous ammonia solution.

  • Heating: Heat the solution to 90°C.

  • Addition of Raney® Nickel: Add a suspension of Raney® Nickel in water to the heated solution in portions.

  • Monitoring: Monitor the reaction by TLC or LC/MS until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite or diatomaceous earth to remove the Raney® Nickel.

  • Washing: Wash the filter cake with water.

  • Isolation: Combine the aqueous filtrates and freeze-dry to obtain the final product.

Visualizations

reaction_pathway cluster_A Route A: Guanidine Condensation cluster_B Route B: Raney® Nickel Desulfurization A1 Ethyl 2-cyano-4,4-diethoxybutanoate A3 This compound A1->A3 + Guanidine (Base) A_side1 Hydrolyzed Ester A1->A_side1 Base, H2O A2 Guanidine A2->A3 A_side2 Incomplete Cyclization Product A3->A_side2 Incomplete Reaction B1 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol B2 This compound B1->B2 + Raney® Ni B_side1 Unreacted Thiol B1->B_side1 Insufficient Raney® Ni B_side2 Ring Reduction Byproduct B2->B_side2 Harsh Conditions

Caption: Synthetic routes and potential side reactions.

troubleshooting_workflow start Low Yield or Impure Product route_check Which Synthetic Route? start->route_check guanidine_issues Guanidine Condensation (Route A) Issues route_check->guanidine_issues Route A raney_issues Raney® Nickel (Route B) Issues route_check->raney_issues Route B check_cyclization Check for Incomplete Cyclization guanidine_issues->check_cyclization check_desulfurization Check for Incomplete Desulfurization raney_issues->check_desulfurization increase_time_temp Increase Reaction Time/Temp check_cyclization->increase_time_temp Yes check_hydrolysis Check for Ester Hydrolysis check_cyclization->check_hydrolysis No check_base Verify Base Stoichiometry/Activity increase_time_temp->check_base anhydrous Ensure Anhydrous Conditions check_hydrolysis->anhydrous Yes fresh_raney Use Fresh/More Raney® Ni check_desulfurization->fresh_raney Yes check_reduction Check for Ring Reduction check_desulfurization->check_reduction No milder_conditions Use Milder Conditions check_reduction->milder_conditions Yes

Caption: Troubleshooting workflow for synthesis issues.

References

purification strategies for removing starting materials from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The impurities largely depend on the synthetic route. Two common routes are:

  • Condensation reaction: Reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride.[1] In this case, unreacted starting materials are the primary impurities.

  • Desulfurization: Treatment of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine with Raney Nickel. Here, unreacted starting material and residual nickel are the main contaminants.

Q2: What are the general characteristics of this compound that influence purification?

A2: this compound is a polar molecule due to the presence of an amino group, a hydroxyl group, and a pyrimidine ring.[2][3] The diethoxyethyl group adds some lipophilicity.[3] Its polar nature can make it highly soluble in polar solvents, which can be a challenge for recrystallization, and can lead to poor retention on standard reverse-phase chromatography columns.[2]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for polar aminopyrimidine derivatives like the target compound are:

  • Recrystallization: Ideal for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: Highly effective for separating the product from starting materials and byproducts, especially when impurities have different polarities. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for highly polar compounds.[2]

  • Acid-Base Extraction: Can be used to separate the basic product from non-basic impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Troubleshooting Steps
Compound does not dissolve, even in hot solvent. The solvent is too non-polar for your polar compound.* Try a more polar solvent (e.g., ethanol, isopropanol, or water).* Use a solvent mixture. Dissolve your compound in a minimum of a good (more polar) hot solvent and add a poorer (less polar) hot solvent until the solution becomes slightly turbid, then clarify with a few drops of the good solvent.
Compound "oils out" instead of crystallizing. The solution is too supersaturated, or the cooling is too rapid. Impurities may also be depressing the melting point.* Re-heat the solution to dissolve the oil and allow it to cool more slowly.* Add more solvent to reduce the concentration.* Scratch the inside of the flask with a glass rod to induce crystallization.* Add a seed crystal of the pure compound.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.* Evaporate some of the solvent to increase the concentration.* Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes turbid, then warm to clarify and cool slowly.* Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low recovery of the purified product. The compound has significant solubility in the cold solvent.* Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation.* Use the minimum amount of hot solvent necessary to dissolve the compound.* Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility to your product in the chosen solvent.* Perform a second recrystallization using a different solvent system.* Consider using column chromatography for better separation.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from starting materials. The eluent system is not optimized.* Normal Phase (Silica Gel): If your compound is eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of methanol in dichloromethane). If it is not moving (low Rf), increase the eluent polarity.* HILIC: For polar compounds, HILIC can provide better retention and separation. A typical mobile phase is a high concentration of acetonitrile with a small amount of aqueous buffer.
Product streaks on the column or TLC plate. The compound may be too polar for the stationary phase, or it could be interacting with acidic sites on the silica gel. The sample may be overloaded.* Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress interactions with silica.* Consider using a different stationary phase, such as alumina or a bonded phase (e.g., amino-silica).* Reduce the amount of sample loaded onto the column.
Difficulty removing residual Raney Nickel. Fine particles of nickel are passing through the filtration medium.* Filter the reaction mixture through a pad of Celite® or diatomaceous earth. Ensure the pad is well-settled before filtration.* Magnetic filtration can be an effective method for removing the ferromagnetic Raney Nickel particles.[4]
Presence of guanidine hydrochloride in the final product. Guanidine hydrochloride is highly polar and water-soluble, making it difficult to remove with common organic solvents.* Guanidine hydrochloride can be removed by washing the reaction mixture with water if the product is soluble in an organic solvent.[5] If the product has some water solubility, multiple extractions may be necessary.* Alternatively, guanidine can be precipitated from an organic solvent by the addition of a non-polar co-solvent after neutralization.[5]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual Raney Nickel), perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is a starting point for purification. The eluent system should be optimized using Thin Layer Chromatography (TLC) first.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane). Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for polar compounds that are poorly retained in reverse-phase chromatography.

  • Column: Use a HILIC-specific column (e.g., with a bare silica or amide-bonded stationary phase).

  • Mobile Phase: A typical mobile phase consists of a high percentage of an organic solvent like acetonitrile and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Gradient: Start with a high organic concentration (e.g., 95% acetonitrile) and gradually increase the aqueous component to elute the polar compounds.

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Data Presentation

Table 1: Suggested Initial Solvent Systems for Recrystallization Screening

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticA good starting point for many polar organic molecules.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
WaterHighly Polar ProticMay be a good solvent if the compound is highly polar, but solubility might be too high unless mixed with a co-solvent.
Ethanol/WaterPolar Protic MixtureA versatile mixture that can be fine-tuned to achieve optimal solubility for recrystallization.
Ethyl Acetate/HexanePolar Aprotic/Non-polar MixtureUseful if the compound has some non-polar character. Dissolve in hot ethyl acetate and add hot hexane as the anti-solvent.

Table 2: Comparison of Purification Strategies

Purification MethodProsConsBest For
Recrystallization Simple, inexpensive, can yield very pure material.Requires finding a suitable solvent, can have lower yields, may not remove impurities with similar solubility.Removing small amounts of impurities from a relatively pure product.
Silica Gel Chromatography High resolving power, versatile for a wide range of compounds.More time-consuming and requires more solvent than recrystallization, product can sometimes degrade on silica.Separating complex mixtures with components of different polarities.
HILIC Excellent for retaining and separating very polar compounds.Requires specialized columns and solvent systems, can be more complex to develop a method.Purifying highly polar compounds that are not well-retained by reverse-phase chromatography.

Visualizations

PurificationWorkflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste column_chrom->pure_product column_chrom->waste TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Slower Cooling / Add More Solvent oiling_out->solution1 Yes impure_crystals Impure Crystals? no_crystals->impure_crystals No solution2 Concentrate / Add Anti-solvent no_crystals->solution2 Yes solution3 Re-recrystallize with Different Solvent / Column Chromatography impure_crystals->solution3 Yes success Pure Crystals impure_crystals->success No solution1->start solution2->start

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the interpretation of NMR spectra for the compound 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic 1H NMR signals for this compound?

The 1H NMR spectrum, typically run in DMSO-d6, shows distinct signals corresponding to the protons of the pyrimidine ring and the diethoxyethyl side chain. Key signals include a triplet around δ 1.07 for the methyl groups and a singlet around δ 7.70 for the pyrimidine ring proton.[1] The amino and hydroxyl protons appear as broad singlets.[1]

Q2: How can the presence of the -NH2 and -OH protons be confirmed?

The signals for these exchangeable protons (around δ 6.07 and δ 11.43) can be confirmed by performing a D2O exchange experiment.[1] After adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the peaks corresponding to the -NH2 and -OH protons will either disappear or significantly decrease in intensity.

Q3: Why might the signals for the ethoxy group protons appear as complex multiplets?

The two methylene groups of the diethoxyethyl side chain (at δ 3.40 and 3.59) can exhibit complex splitting patterns (multiplets) due to their proximity and coupling to each other and the adjacent methyl and methine protons.[1]

Q4: What is the recommended solvent for the NMR analysis of this compound?

DMSO-d6 is a suitable solvent as it can dissolve the compound and has a well-characterized chemical shift. The available reference data for the 1H NMR spectrum was acquired in DMSO-d6.[1]

NMR Data Interpretation

The following tables summarize the assigned and predicted NMR data for this compound.

Table 1: 1H NMR Data (DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.07Triplet6H-O-CH2-CH3
3.40Multiplet2H-O-CH2 -CH3
3.59Multiplet2H-O-CH2 -CH3
4.56Triplet1HPyrimidine-CH2-CH
6.07Broad Singlet2H-NH2
7.70Singlet1HPyrimidine-H
11.43Broad Singlet1H-OH

Data sourced from ChemicalBook.[1]

Table 2: Predicted 13C NMR Data

Predicted Chemical Shift (δ) ppmCarbon Assignment
~15-O-CH2-C H3
~58-60-O-C H2-CH3
~100-102Pyrimidine-CH2-C H
~110-115Pyrimidine-C 5
~150-155Pyrimidine-C 2
~160-165Pyrimidine-C 4
~165-170Pyrimidine-C 6

Note: These are estimated chemical shifts based on typical values for similar functional groups.

Table 3: Expected 2D NMR Correlations (COSY, HSQC, HMBC)

ExperimentExpected Key Correlations
COSY - δ 1.07 (-CH3) with δ 3.40/3.59 (-OCH2-) - δ 4.56 (-CH) with the methylene protons of the side chain
HSQC - δ 1.07 (1H) with ~15 ppm (13C) - δ 3.40/3.59 (1H) with ~58-60 ppm (13C) - δ 4.56 (1H) with ~100-102 ppm (13C) - δ 7.70 (1H) with ~150-155 ppm (13C)
HMBC - Protons at δ 1.07 and δ 3.40/3.59 with the carbon at ~100-102 ppm - Proton at δ 4.56 with the pyrimidine carbon at ~110-115 ppm - Proton at δ 7.70 with pyrimidine carbons at ~110-115, ~160-165, and ~165-170 ppm

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Broad or absent -NH2 and -OH signals - Chemical exchange with residual water in the solvent. - Tautomerism of the pyrimidinol ring.- Use a fresh, sealed ampule of high-purity deuterated solvent. - Perform a D2O exchange experiment to confirm the identity of these peaks.
Overlapping signals in the upfield region - The chemical environments of the two ethoxy groups are very similar, leading to signal overlap.- Use a higher field NMR spectrometer (e.g., >400 MHz) to improve signal dispersion. - Run a 2D COSY experiment to resolve the coupling network.
Unexpected peaks in the spectrum - Impurities from the synthesis (e.g., starting materials, byproducts). - Residual solvent from purification (e.g., ethyl acetate, hexane).- Verify the purity of the sample using an orthogonal technique like LC-MS. - Compare the spectrum with those of the starting materials and solvents used in the synthesis and purification.
Poor signal-to-noise ratio - The sample is too dilute. - Insufficient number of scans.- Prepare a more concentrated sample (5-10 mg in 0.5 mL of solvent). - Increase the number of scans acquired.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound.

  • Transfer to Vial: Transfer the solid into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Dissolve: Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Acquiring 2D COSY Spectrum
  • Prepare Sample: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio.

  • Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the 1H channel and perform shimming to optimize the magnetic field homogeneity.

  • Acquire 1D Spectrum: Acquire a standard 1D 1H spectrum to determine the spectral width.

  • Load COSY Experiment: Select the standard COSY pulse sequence from the spectrometer's experiment library.

  • Set Parameters:

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Set the number of scans (NS) per increment (typically 2, 4, or 8).

    • Set the number of increments in the F1 dimension (typically 256 or 512).

  • Acquire and Process: Start the acquisition. After completion, process the data using the appropriate software with sine-bell or squared sine-bell window functions in both dimensions.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the complete NMR spectral interpretation of this compound.

logical_workflow start Start: Purified Compound nmr_1h 1. Acquire 1D 1H NMR start->nmr_1h Identify proton signals & integration nmr_13c 2. Acquire 1D 13C NMR nmr_1h->nmr_13c Count number of unique carbons cosy 3. Acquire 2D COSY nmr_13c->cosy Establish H-H spin systems hsqc 4. Acquire 2D HSQC cosy->hsqc Correlate protons to directly attached carbons hmbc 5. Acquire 2D HMBC hsqc->hmbc Identify long-range (2-3 bond) H-C correlations structure_elucidation 6. Structure Elucidation hmbc->structure_elucidation Assemble fragments and confirm connectivity end End: Confirmed Structure structure_elucidation->end

Caption: Logical workflow for NMR spectral interpretation.

References

Validation & Comparative

A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor development, the pyrimidine scaffold serves as a foundational structural motif for a multitude of clinically relevant therapeutics. This guide provides a comparative overview of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of novel kinase inhibitors, against other established pyrimidine-based kinase inhibitor precursors and their derivatives. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform the selection and design of next-generation kinase inhibitors.

Introduction to this compound

This compound is a pyrimidine derivative recognized for its role as a versatile precursor in the synthesis of various biologically active compounds.[1][2] Its chemical structure, featuring a reactive amino group and a diethoxyethyl side chain, makes it an ideal starting material for the construction of more complex heterocyclic systems, including purine analogs.[1] Research has indicated its utility in producing derivatives that exhibit selective inhibition of protein kinases, such as Protein Kinase A (PKA).[1] However, a comprehensive public database of specific kinase inhibitors derived directly from this precursor with corresponding quantitative inhibitory data remains limited.

This guide will compare the potential of this compound with established pyrimidine-based kinase inhibitors by examining their chemical structures, target kinases, and reported inhibitory activities.

Comparative Analysis of Pyrimidine Kinase Inhibitors

Precursor/InhibitorTarget Kinase(s)IC50 / Ki Value(s)Key Structural Features
Derivatives from this compound Primarily Protein Kinase A (PKA) and other potential kinases[1]Data not publicly availablePyrimidine core with amino and diethoxyethyl substitutions, precursor to purine analogs[1]
Alisertib (MLN8237) Aurora A Kinase1.2 nM (IC50, cell-free)[3]Pyrimidine-based selective Aurora A inhibitor[3]
Barasertib (AZD1152) Aurora B Kinase0.37 nM (IC50, cell-free)[4]Pyrazoloquinazoline structure, highly selective for Aurora B[4][5]
Ibrutinib (PCI-32765) Bruton's tyrosine kinase (BTK)0.5 nM (IC50)[6][7]Irreversible inhibitor with a pyrazolo[3,4-d]pyrimidine core[6]
Sapanisertib (INK 128) mTORC1/mTORC21 nM (IC50, mTOR kinase)[8]Pyrimidine-based dual mTOR inhibitor[8][9]
Parsaclisib PI3Kδ~1 nM (IC50)Highly selective PI3Kδ inhibitor

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are generalized protocols for common in vitro and cell-based kinase inhibition assays.

In Vitro Biochemical Kinase Inhibition Assay (Generalized Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a universal ADP-Glo™ Kinase Assay

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer (containing buffer salts, MgCl₂, and other necessary co-factors)

  • 96- or 384-well assay plates

  • Filter paper or other separation matrix (for radiometric assays)

  • Scintillation counter or luminescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In the assay plate, add the test compound dilutions, the purified kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For ADP-Glo™ assays, luminescence is measured.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Generalized Protocol)

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.

1. Reagents and Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lysis buffer

  • Antibodies: primary antibody specific for the phosphorylated form of the kinase's substrate and a corresponding secondary antibody

  • Western blotting or ELISA reagents

  • 96-well cell culture plates

2. Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration.

  • Lyse the cells to release the intracellular proteins.

  • Measure the level of phosphorylation of the target kinase's substrate using Western blotting or ELISA with a phospho-specific antibody.

  • Normalize the phosphorylated substrate level to the total protein concentration or the level of a housekeeping protein.

  • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of pyrimidine kinase inhibitors, the following diagrams, generated using Graphviz, depict a generalized kinase signaling pathway and a typical experimental workflow for inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (e.g., Pyrimidine Kinase Target) Receptor->Kinase_A Signal Extracellular Signal Signal->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->Kinase_A Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Validation cluster_2 Lead Optimization & Preclinical Studies Precursor This compound Synthesis Chemical Synthesis of Derivatives Precursor->Synthesis Library Compound Library Synthesis->Library Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cellular Potency) Biochemical_Assay->Cell_Based_Assay Hit_Validation Hit Validation & Lead Identification Cell_Based_Assay->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

The Strategic Role of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in Thymidine Phosphorylase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the selection of appropriate intermediates is a critical juncture in the synthesis of therapeutic agents. This guide provides a comprehensive validation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a key intermediate in the production of thymidine phosphorylase (TP) inhibitors, alongside a comparative analysis of alternative synthetic precursors. Through the presentation of experimental data, detailed protocols, and workflow visualizations, this document serves as a vital resource for professionals in drug development.

Thymidine phosphorylase is a pivotal enzyme in nucleoside metabolism and its inhibition is a validated strategy in cancer therapy. The synthesis of potent TP inhibitors often relies on the use of versatile pyrimidine scaffolds. Among these, this compound has emerged as a significant intermediate.

Performance Comparison of Pyrimidine Intermediates

The efficiency of synthesizing thymidine phosphorylase inhibitors is highly dependent on the chosen pyrimidine intermediate. The following table provides a comparative overview of this compound and other notable alternatives. The data highlights key performance indicators such as reaction yields and purity of the resulting products, offering a quantitative basis for synthetic strategy selection.

IntermediateKey FeaturesTypical Application in TP Inhibitor SynthesisReported Yield (%)Reported Purity (%)
This compound Versatile scaffold with multiple reaction sites.Precursor for fused pyrimidine ring systems in complex TP inhibitors.85% (for the intermediate itself)>98%
6-(Chloromethyl)uracil Contains a reactive chloromethyl group for facile substitution.Direct precursor for inhibitors like Tipiracil.Not specified for final productNot specified for final product
5-Chloro-6-(chloromethyl)uracil A key intermediate with enhanced reactivity for coupling reactions.[1]Widely used in the synthesis of Tipiracil and its analogs.[2][3]83% (for the intermediate itself)[4]96-99.4%[5]
6-Aminouracil Derivatives Readily available and can be functionalized at the 5 and 6 positions.[6]Used to synthesize a variety of fused heterocyclic TP inhibitors.[7]70-86% (for pyrido[2,3-d]pyrimidine derivatives)[6]Not specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. Below are key experimental protocols for the synthesis of a thymidine phosphorylase inhibitor intermediate and the subsequent enzymatic assay.

Synthesis of 5-Chloro-6-(chloromethyl)uracil

A widely utilized intermediate for potent TP inhibitors like Tipiracil is 5-Chloro-6-(chloromethyl)uracil.[2] Its synthesis is a critical first step.

Materials:

  • 6-(Chloromethyl)uracil

  • Sulfuryl chloride

  • Acetic acid

  • Ice water

Procedure:

  • Suspend 6-(Chloromethyl)uracil in acetic acid.

  • Slowly add sulfuryl chloride to the suspension at room temperature.

  • Stir the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under a vacuum to obtain 5-chloro-6-(chloromethyl)uracil.[2]

Thymidine Phosphorylase Inhibition Assay

The validation of synthesized compounds as TP inhibitors requires a robust enzymatic assay. A common method involves monitoring the conversion of thymidine to thymine.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (potential inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the TP enzyme, thymidine, and the test compound in potassium phosphate buffer.

  • In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the thymidine substrate to each well.

  • Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.[2]

Visualizing the Validation Workflow

To provide a clear overview of the process, from intermediate synthesis to the validation of a final TP inhibitor, the following diagram illustrates the key stages and their logical connections.

G cluster_synthesis Synthesis of TP Inhibitor cluster_validation Validation of TP Inhibition Intermediate Pyrimidine Intermediate (e.g., this compound) Reaction Chemical Synthesis (e.g., Cyclization, Coupling) Intermediate->Reaction Starting Material Crude_Product Crude TP Inhibitor Reaction->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Inhibitor Pure TP Inhibitor Purification->Pure_Inhibitor Enzyme_Assay Thymidine Phosphorylase Inhibition Assay Pure_Inhibitor->Enzyme_Assay Test Compound Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Validated_Inhibitor Validated TP Inhibitor Data_Analysis->Validated_Inhibitor

Caption: Workflow for the synthesis and validation of a thymidine phosphorylase inhibitor.

Signaling Pathway of Thymidine Phosphorylase in Angiogenesis

Thymidine phosphorylase is not only involved in nucleoside metabolism but also plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Understanding this pathway is key to appreciating the therapeutic importance of its inhibitors.

G TP Thymidine Phosphorylase (TP) Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose-1-phosphate TP->dRP Thymidine Thymidine Thymidine->TP Angiogenic_Factors Pro-angiogenic Factors (e.g., VEGF, IL-8) dRP->Angiogenic_Factors stimulates Endothelial_Cells Endothelial Cell Migration & Proliferation Angiogenic_Factors->Endothelial_Cells promote Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis TP_Inhibitor TP Inhibitor (e.g., Tipiracil) TP_Inhibitor->TP inhibits

Caption: Role of Thymidine Phosphorylase in promoting angiogenesis.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a key intermediate in the synthesis of therapeutic agents like thymidine phosphorylase and kinase inhibitors[1]. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of this synthesized compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Given the polar nature of this pyrimidine derivative, challenges such as poor retention in standard reversed-phase chromatography can be anticipated[2]. This guide compares several HPLC strategies to overcome these issues and achieve robust and accurate purity analysis.

Comparison of Recommended HPLC Strategies

The selection of an appropriate HPLC method is paramount for the accurate analysis of polar molecules like this compound. The following table compares three common strategies, outlining their principles and suitability.

Strategy Stationary Phase (Column) Typical Mobile Phase Advantages Considerations
Reversed-Phase (RP-HPLC) C8 or C18 Silica[3][4]Aqueous buffer (e.g., phosphate, acetate) with an organic modifier (Acetonitrile or Methanol).[3]Widely available, robust, and well-understood separation mechanism.[4]The high polarity of the analyte may lead to poor retention and early elution.[2]
RP-HPLC with Polar-Embedded/Endcapped Column Polar-functional group embedded or endcapped C18 (e.g., amide, carbamate)[2]High aqueous content mobile phases (e.g., >95% aqueous buffer).Enhanced retention for polar compounds; prevents phase collapse in highly aqueous conditions.[2][5]May have different selectivity compared to standard C18 columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar stationary phases (e.g., bare silica, amide, diol)[2]High concentration of a less polar organic solvent (e.g., >70% Acetonitrile) with an aqueous buffer.Excellent retention for very polar compounds that are unretained in RP-HPLC.[2][6]Can have longer equilibration times; sensitive to water content in the sample solvent.

Detailed Experimental Protocol: Proposed RP-HPLC Method

Based on a balance of performance and accessibility, a Reversed-Phase HPLC method using a polar-endcapped column is recommended as a starting point for the purity analysis of this compound. This approach is designed to provide improved retention for this polar compound.

Instrumentation and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: Polar-Endcapped C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade) - Note: Formic acid is used for MS compatibility; for UV detection only, a phosphate buffer can be used.[7]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized this compound sample.

    • Dissolve the sample in 1.0 mL of a Water/Acetonitrile (95:5 v/v) mixture to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the peak area percentage.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • A purity threshold of ≥98% is often required for intermediates in drug development.[1]

Data Presentation: Sample Purity Report

Quantitative results should be presented in a clear, tabular format. This allows for easy comparison between different synthesis batches and purification methods.

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Potential Identification
14.52150.71.21Impurity A (Starting Material)
28.9112250.498.53This compound
311.2532.10.26Impurity B (By-product)
Total 12433.2 100.00

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in purity confirmation.

G cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Processing synthesis Synthesize Compound dissolve Dissolve Sample (1 mg/mL) synthesis->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

G cluster_troubleshoot Troubleshooting start Initial Analysis with RP-HPLC (C18 Column) retention_ok Good Retention & Peak Shape? start->retention_ok validate Proceed to Method Validation retention_ok->validate Yes adjust_mp Adjust Mobile Phase (pH, % Organic) retention_ok->adjust_mp No polar_col Switch to Polar-Endcapped RP-Column try_hilic Switch to HILIC Method polar_col->try_hilic Still Poor Retention adjust_mp->polar_col Still Poor Retention

Caption: Logic for HPLC method selection and optimization.

References

In Vitro Efficacy of Novel Pyrimidine Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-proliferative activity of emerging pyrimidine-based compounds, supported by experimental data.

The quest for more effective and selective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, pyrimidine derivatives have emerged as a particularly promising class of molecules due to their structural similarity to the nucleobases that form the building blocks of DNA and RNA. This structural analogy allows them to interfere with various cellular processes crucial for cancer cell proliferation and survival. This guide provides a comparative overview of the in vitro efficacy of several novel pyrimidine derivatives against a panel of human cancer cell lines, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of novel pyrimidine derivatives has been evaluated against a diverse range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the in vitro cytotoxicity of selected compounds from recent studies.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 2dA549 (Lung)Strong cytotoxicity at 50 µM[1]
2a-42 (as a lipoxygenase inhibitor)[1]
2f-47.5 (as a lipoxygenase inhibitor)[1]
Aminopyrimidine RDS 3442 (1a)Glioblastoma, Triple-Negative Breast Cancer, Colon AdenocarcinomaPotent inhibitor[2]
2aVarious tumor cell lines4 - 8[3]
1bCAL27 (Oral Squamous Carcinoma)< 20 (at 48h)[2]
Indazol-Pyrimidine 4fMCF-7 (Breast)1.629[4]
4iMCF-7 (Breast)1.841[4]
4aMCF-7 (Breast)2.958[4]
4gMCF-7 (Breast)4.680[4]
4dMCF-7 (Breast)4.798[4]
Pyrimidine-Sulfonamide Hybrid 3aHCT-116 (Colon)5.66[5]
3bHCT-116 (Colon)9.59[5]
9aHCT-116 (Colon)9.64[5]
9bHT-29 (Colon)9.95[5]
15MDA-MB-468, MDA-MB-231, MCF-7 (Breast)5.98 - 10.34[5]
17MDA-MB-231, MCF-7, T-47D (Breast)2.40 - 2.50[5]
Tetralin-6yl Pyrimidine Compound 1HepG2 (Liver)8.66 µg/ml[6]
Compound 2HepG2 (Liver)7.11 µg/ml[6]
Compound 3HepG2 (Liver), Breast Cancer5.50 µg/ml, 7.29 µg/ml[6]

Experimental Protocols

The evaluation of the anticancer potential of these pyrimidine derivatives involved a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

The primary method for assessing the anti-proliferative effects of the compounds is through cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.[1][7]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives for a specified duration, typically 24 to 72 hours.

  • MTT Assay:

    • After incubation, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the pyrimidine derivatives on the cell cycle progression of cancer cells.[4]

  • Treatment and Harvesting: Cancer cells are treated with the test compounds for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), various assays are performed.

  • Caspase Activity: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This can be measured using commercially available kits that detect the cleavage of a specific substrate.

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and molecular interactions, the following diagrams have been generated.

G cluster_0 In Vitro Anticancer Evaluation Workflow A Cancer Cell Line Seeding (96-well plates) B Treatment with Novel Pyrimidine Derivatives (various concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (MTT or SRB) C->D E Data Analysis (Calculation of IC50 values) D->E

Caption: A generalized workflow for the in vitro evaluation of the anticancer efficacy of novel compounds.

G cluster_1 Apoptosis Induction Pathway A Novel Pyrimidine Derivative B Cancer Cell A->B C Topoisomerase II Inhibition / DNA Damage B->C internalizes D Activation of Caspase Cascade (e.g., Caspase-3/7) C->D triggers E Apoptosis (Programmed Cell Death) D->E leads to

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some pyrimidine derivatives.

Concluding Remarks

The studies highlighted in this guide demonstrate the significant potential of novel pyrimidine derivatives as a versatile scaffold for the development of new anticancer agents. The data indicates that different chemical modifications to the pyrimidine core can lead to potent and, in some cases, selective anti-proliferative activity against a range of cancer cell lines. The mechanisms of action appear to be diverse, including the induction of apoptosis and cell cycle arrest.[2][7] Further in-depth studies are warranted to elucidate the precise molecular targets of the most promising compounds and to evaluate their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space is a promising avenue in the ongoing effort to develop more effective cancer therapies.

References

Structure-Activity Relationship of 6-Aminopyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminopyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of amino and hydroxyl groups on the pyrimidine ring provides key hydrogen bonding features, while the accessible positions on the ring allow for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminopyrimidin-4-ol derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory activities. The information is compiled from various studies to aid in the rational design of new therapeutic agents.

Anticancer Activity

Derivatives of the 6-aminopyrimidin-4-ol core have been extensively investigated as potential anticancer agents, primarily targeting various protein kinases involved in cancer cell proliferation and survival.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been synthesized and evaluated as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC). The SAR studies revealed that the dimethyl groups on the pyrimidine ring are crucial for selectivity against other FGFR isoforms.

Table 1: SAR of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives as FGFR4 Inhibitors

CompoundR Group (at 2-amino position)FGFR4 IC50 (nM)Selectivity vs FGFR1-3Reference
6o 3-fluoro-4-methoxyphenyl15>8-fold[1]
BLU9931 (Reference Compound)3-[1]

The data indicates that substitution with a 3-fluoro-4-methoxyphenyl group at the 2-amino position (compound 6o ) results in a potent and selective FGFR4 inhibitor, with activity comparable to the known inhibitor BLU9931.[1] The smaller fluorine atom is suggested to provide a suitable conformation for strong binding to FGFR4.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Aminopyrimidine derivatives have also been designed as inhibitors of EGFR, a key target in non-small cell lung cancer. A study on aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain identified potent inhibitors of the drug-resistant EGFRL858R/T790M mutant.

Table 2: SAR of Aminopyrimidine Derivatives as EGFRL858R/T790M Inhibitors

CompoundR GroupEGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)Selectivity Index (WT/mutant)Reference
A12 4,5,6,7-tetrahydrothieno[3,2-c]pyridine4.0170.0>42[2]

Compound A12 emerged as a highly potent and selective non-covalent inhibitor of the mutant EGFR, demonstrating the importance of the bulky and rigid thienopyridine moiety in achieving this profile.[2]

Anti-inflammatory Activity

The 6-aminopyrimidin-4-ol scaffold is also a promising template for developing anti-inflammatory agents. These derivatives have been shown to inhibit key mediators of inflammation such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4]

A series of morpholinopyrimidine derivatives were synthesized and evaluated for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

CompoundR GroupNO Inhibition IC50 (µM)Reference
V4 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenolNot specified, but highly active
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolNot specified, but highly active

Compounds V4 and V8 were identified as the most active compounds, significantly reducing the expression of iNOS and COX-2 at both the mRNA and protein levels. Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2.

Enzyme Inhibition

The versatility of the 6-aminopyrimidin-4-ol core extends to the inhibition of various other enzymes implicated in disease.

Beta-Secretase 1 (BACE1) Inhibition

In the context of Alzheimer's disease, 4-aminopyrimidine derivatives have been designed as BACE1 inhibitors. Optimization of a lead compound led to a significant increase in potency.

Table 4: SAR of 4-Aminopyrimidine Derivatives as BACE1 Inhibitors

CompoundModificationBACE1 IC50 (µM)Reference
Lead Compound 1 -37.4[5]
13g Optimized derivative1.4[5]

The optimized compound 13g showed a 26-fold improvement in potency compared to the initial lead, highlighting the effectiveness of the design and optimization strategy.[5]

Glutathione Reductase (GR) Inhibition

A study investigating the inhibitory effects of pyrimidine derivatives on glutathione reductase, an enzyme implicated in cancer and malaria, revealed that substitutions on the pyrimidine ring significantly impact activity.

Table 5: Inhibition of Glutathione Reductase by Pyrimidine Derivatives

CompoundStructureIC50 (µM)Ki (µM)Inhibition TypeReference
a Pyrimidine0.968--[6]
b 4-amino-2-chloropyrimidine0.377--[6]
c 4-amino-6-chloropyrimidine0.374--[6]
d 4-amino-2,6-dichloropyrimidine0.3900.979 ± 0.23Noncompetitive[6]

The results indicate that 4-amino-2,6-dichloropyrimidine (d ) is a potent noncompetitive inhibitor of GR.[6] The presence of both amino and chloro groups appears to be crucial for the observed inhibitory effect.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Assay (for FGFR4 and EGFR)
  • Enzyme and Substrate Preparation : Recombinant human FGFR4 or EGFR kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well plates.

  • Compound Incubation : The test compounds are serially diluted in DMSO and added to the wells containing the kinase and ATP in a suitable kinase buffer.

  • Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. The reaction is stopped by the addition of an EDTA solution.

  • Detection : The extent of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is then added, and the signal is measured using a plate reader.

  • Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Nitric Oxide (NO) Production Assay
  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment : The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the cells are incubated for 24 hours.

  • NO Measurement : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

BACE1 Inhibition Assay (FRET-based)
  • Reagents : Recombinant human BACE1 enzyme and a specific FRET substrate peptide containing the BACE1 cleavage site are used.

  • Assay Procedure : The test compounds are incubated with the BACE1 enzyme in an assay buffer. The reaction is initiated by the addition of the FRET substrate.

  • Detection : The cleavage of the FRET substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis : The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of the SAR data.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start 6-Aminopyrimidin-4-ol Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Enzyme/Cell-based) purification->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis signaling_pathway cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrimidine Derivative (e.g., A12) Inhibitor->EGFR Inhibits

References

Navigating the Maze of Reproducibility in Pyrimidine Derivative Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. In the realm of medicinal chemistry, particularly in the study of pyrimidine derivatives—a cornerstone scaffold for numerous therapeutic agents—ensuring that experimental results can be reliably replicated is paramount for accelerating the discovery of new medicines. This guide provides a comparative analysis of key experimental protocols involving pyrimidine derivatives, highlighting critical factors that influence their reproducibility and offering data-driven insights to navigate common challenges.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the journey from synthesis to biological evaluation is often fraught with reproducibility challenges, stemming from variability in synthetic protocols and the inherent complexities of biological assays. This guide aims to illuminate these challenges and provide a framework for enhancing experimental consistency.

Synthetic Approaches: A Comparative Overview of Reproducibility

The synthesis of pyrimidine derivatives is a well-established field, yet the reproducibility of published protocols can be a significant hurdle.[2][3] The choice of synthetic route, reaction conditions, and purification methods can dramatically impact yield, purity, and ultimately, the biological activity of the final compound.[2]

One of the most common methods for pyrimidine synthesis is the Biginelli reaction. The table below summarizes data from various published protocols, illustrating how different catalysts, solvents, and energy sources can affect the outcome of this classic multicomponent reaction.[2]

ProtocolReactantsCatalystSolventReaction ConditionsReported Yield (%)Reference
Classical Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low[2]
Modified Biginelli (Grindstone)Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[2]
Modified Biginelli (Thiourea)Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified[2]

Key Factors Influencing Synthetic Reproducibility:

  • Purity of Starting Materials: The presence of impurities in reactants can lead to side reactions and lower yields.

  • Catalyst Activity: The choice and handling of catalysts are critical, as their activity can vary.

  • Solvent Quality: The purity and dryness of solvents, especially in moisture-sensitive reactions, can significantly affect the outcome.[4]

  • Reaction Monitoring: Consistent and accurate monitoring of reaction progress by techniques like Thin Layer Chromatography (TLC) is essential for determining the optimal reaction time.[2]

  • Purification Method: The method of purification (e.g., recrystallization, column chromatography) and the choice of solvents can impact the final purity of the compound.[1]

Biological Evaluation: Unraveling the Variables in Assay Performance

The biological assessment of pyrimidine derivatives presents its own set of reproducibility challenges. Inconsistent results can arise from a multitude of factors, from compound handling to the specifics of the assay protocol.[4]

Common Issues and Troubleshooting in Biological Assays:

IssuePotential CauseTroubleshooting Steps
Inconsistent results or loss of compound activity over timeCompound instability in DMSO (e.g., oxidation, condensation).[4]Prepare fresh stock solutions. Aliquot for single use to minimize freeze-thaw cycles. Store at -80°C.[4]
High background signal in fluorescence-based assaysIntrinsic fluorescence of the pyrimidine compound.[4]Run a compound-only control. Optimize excitation/emission wavelengths. Consider a non-fluorescence-based assay.[4]
Poor dose-response curves and inconsistent IC50/EC50 valuesPoor compound solubility leading to precipitation. Non-specific binding to plasticware.[4]Visually inspect for precipitation. Use low-binding microplates. Include Bovine Serum Albumin (BSA) in the assay buffer.[4]

Detailed Experimental Protocols

To facilitate reproducibility, detailed and standardized protocols are crucial. Below are examples of key experimental procedures for the synthesis and biological evaluation of pyrimidine derivatives.

Synthesis Protocol: Modified Biginelli Reaction (Grindstone Method)

Objective: To synthesize a dihydropyrimidine derivative using a solvent-free grinding method.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., CuCl₂·2H₂O / HCl)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).[2]

  • The progress of the reaction is monitored by TLC.[2]

  • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[2]

  • The crude product is then recrystallized from ethanol.[2]

  • The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Biological Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Pyrimidine test compound

  • Positive control (e.g., known cytotoxic drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrimidine test compound and the positive control.

  • Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in ensuring reproducibility, the following diagrams illustrate key workflows and a common signaling pathway targeted by pyrimidine derivatives.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Comparison lit_review Literature Review of Synthesis Protocols protocol_selection Selection of Target Protocol lit_review->protocol_selection synthesis Chemical Synthesis protocol_selection->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization data_comparison Compare Yield, Purity, and Spectroscopic Data with Published Results characterization->data_comparison conclusion Assess Reproducibility data_comparison->conclusion

Workflow for Assessing the Reproducibility of a Chemical Synthesis Protocol.

Many pyrimidine derivatives exert their anticancer effects by modulating key cellular signaling pathways.[1] Understanding these pathways is crucial for interpreting biological data.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->PI3K

Simplified PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine derivatives.

A logical approach to troubleshooting reproducibility issues in biological assays is essential for obtaining reliable data.

G cluster_troubleshooting Troubleshooting Reproducibility in Biological Assays start Inconsistent Experimental Results check_compound Verify Compound Purity & Stability start->check_compound check_reagents Assess Reagent Quality & Preparation start->check_reagents check_protocol Review Assay Protocol & Execution start->check_protocol optimize Optimize Assay Conditions check_compound->optimize check_reagents->optimize check_protocol->optimize optimize->start Unsuccessful end Reproducible Results optimize->end Successful

Logical workflow for troubleshooting reproducibility issues in biological assays.

By carefully considering the factors outlined in this guide and adopting rigorous, well-documented experimental practices, the scientific community can enhance the reproducibility of research involving pyrimidine derivatives, ultimately accelerating the translation of promising compounds into effective therapies.

References

The Selectivity Profile of Kinase Inhibitors Derived from a 6-Aminopyrimidin-4-ol Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative assessment of the selectivity of kinase inhibitors conceptually derived from the starting material, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. While specific kinase inhibitors directly synthesized from this starting material with publicly available, extensive selectivity data are not readily found in the scientific literature, this guide will leverage data from closely related purine and pyrimidine-based inhibitors to project a likely selectivity profile. This analysis is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Research indicates that this compound is a valuable precursor for the synthesis of purine derivatives that function as selective kinase inhibitors, with a particular emphasis on Protein Kinase A (PKA)[1]. The pyrimidine core is a well-established scaffold in the development of kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases. The substituents on this core play a crucial role in determining the potency and selectivity of the inhibitor.

Comparative Selectivity of Structurally Related Kinase Inhibitors

To assess the potential selectivity of inhibitors derived from this compound, we can examine the kinase inhibition profiles of structurally analogous purine-based compounds. The following table summarizes the inhibitory activity of a representative 2,6,9-trisubstituted purine against a panel of kinases. It is important to note that these are representative data and the exact selectivity profile of a novel compound would need to be experimentally determined.

Kinase TargetKinase Family% Inhibition at 1 µMPutative IC50 (nM)
PKA AGC High < 100
CAMK2ACAMKModerate100 - 1000
CDK2CMGCLow> 1000
EGFRTKLow> 1000
SRCTKLow> 1000
p38αCMGCLow> 1000
MEK1STELow> 1000
JNK1CMGCLow> 1000

Table 1: Projected Kinase Selectivity Profile. This table presents a hypothetical selectivity profile for a purine-based inhibitor derived from this compound, based on data from structurally related compounds. The primary target is expected to be PKA, with significantly lower activity against kinases from other families.

Alternative PKA Inhibitors: A Comparison

A number of potent and selective PKA inhibitors are commercially available or have been described in the literature. These compounds serve as important benchmarks for the development of new inhibitors.

InhibitorChemical ClassPKA IC50 (nM)Selectivity Notes
H-89Isoquinolinesulfonamide48Also inhibits ROCK, S6K, and MSK1 at higher concentrations.
StaurosporineIndolocarbazole2.7Broad-spectrum kinase inhibitor, not selective for PKA.
PKI (5-24)Peptide2.3Highly potent and selective peptide inhibitor of PKA.
BalanolFungal Metabolite4.2Potent inhibitor of PKA and PKC.

Table 2: Comparison with Alternative PKA Inhibitors. This table provides a comparison of the potency of known PKA inhibitors from different chemical classes. While some exhibit high potency, they may lack selectivity, highlighting the need for novel selective inhibitors.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery. Below are detailed methodologies for key experiments cited in the assessment of kinase inhibitor selectivity.

Kinase Selectivity Profiling: Radiometric Assay

This protocol describes a common method for determining the selectivity of a kinase inhibitor against a panel of kinases using a radiometric assay format.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 100 mM ATP solution

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 0.75% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with 0.75% phosphoric acid.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value for each kinase by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental process is crucial for understanding the significance of kinase inhibitor selectivity.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Catalytic Subunits Substrate Cytoplasmic Substrates PKA_active->Substrate Phosphorylation CREB CREB PKA_active->CREB Enters Nucleus Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Phospho_CREB Phosphorylated CREB CREB->Phospho_CREB Phosphorylation Gene_Expression Gene Expression Phospho_CREB->Gene_Expression

PKA Signaling Pathway

The diagram above illustrates the canonical Protein Kinase A (PKA) signaling pathway. Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release of the active catalytic subunits. These catalytic subunits can then phosphorylate various substrates in the cytoplasm and nucleus, leading to a cellular response.

Kinase_Inhibitor_Workflow Start Start: Synthesize Inhibitor Library Screening Primary Kinase Screen (Single Concentration) Start->Screening Dose_Response Dose-Response Assay (IC50 Determination) Screening->Dose_Response Active 'Hits' Selectivity_Panel Kinase Selectivity Panel (Against >100 Kinases) Dose_Response->Selectivity_Panel Potent Inhibitors Cell_Assay Cell-Based Assays (Target Engagement & Phenotype) Selectivity_Panel->Cell_Assay Selective Inhibitors Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Active in Cells Lead_Optimization->Start Iterative Improvement End End: Candidate Drug Lead_Optimization->End

Kinase Inhibitor Discovery Workflow

The workflow diagram outlines the typical stages in the discovery and characterization of a kinase inhibitor. Following the synthesis of a compound library, a primary screen identifies initial "hits". These are then subjected to dose-response assays to determine their potency (IC50). Promising candidates are further evaluated against a large panel of kinases to establish their selectivity profile. Compounds demonstrating both high potency and selectivity are then tested in cell-based assays to confirm their activity in a biological context, which can then lead to further optimization or selection as a drug candidate.

References

Safety Operating Guide

Proper Disposal of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Hazard Information

Before handling 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, it is essential to be aware of its potential hazards. The compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The signal word for this chemical is "Warning". Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]
Body Protection A laboratory coat or chemical-resistant apron to prevent skin exposure.[1][2]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2] Avoid breathing dust.[3]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste program.[1] Adherence to all local, state, and federal regulations is mandatory.[1][2]

Step 1: Waste Collection

  • Carefully collect the waste this compound, whether in solid form or in solution.

  • Place the waste into a designated, compatible, and sealable hazardous waste container.[1]

  • Crucially, do not mix this waste with incompatible materials. Based on general knowledge of pyrimidine derivatives, avoid mixing with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent vigorous or exothermic reactions.[1][4]

Step 2: Labeling

  • Clearly label the hazardous waste container with the full chemical name: "Waste this compound" and the CAS number "7400-06-8".[1]

  • Include any known hazard symbols (e.g., irritant).[1]

  • Your institution's Environmental Health and Safety (EHS) department may require additional information, such as the date of accumulation and the name of the generating researcher or lab.

Step 3: Storage

  • Securely seal the waste container.

  • Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials.[1]

Step 4: Final Disposal

  • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste.[1][2]

  • Provide an accurate description of the waste to the disposal personnel.

Empty Container Disposal:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing and allowing the container to dry, and with all labels removed or defaced, it may be possible to dispose of the container as regular trash, but always confirm this with your institution's specific policies.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For a solid spill, carefully sweep up the material, avoiding the generation of dust. For a liquid spill, use an inert absorbent material such as vermiculite or sand.[2]

  • Collect: Place all spilled material and contaminated absorbent into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[2]

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect label Step 3: Label Container (Chemical Name, CAS, Hazards) collect->label spill Spill Occurs collect->spill storage Step 4: Store Securely in Designated Area label->storage contact_ehs Step 5: Contact EHS for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Emergency Action spill_procedure->collect Contain & Collect Spill Waste

Caption: Disposal workflow for this compound.

Disclaimer: This guide is based on general principles for the disposal of pyrimidine-based chemical compounds. A specific Safety Data Sheet (SDS) for this compound with detailed disposal information was not found. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all regulations.

References

Essential Safety and Operational Guide for 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS: 7400-06-8) in a laboratory setting. The following procedures are based on available safety data and general best practices for handling pyrimidine derivatives.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C10H17N3O3[1][2]
Molecular Weight 227.26 g/mol [3][4]
Appearance White to Off-White Solid[1][3]
Melting Point > 300°C[1]
Solubility Soluble in DMSO, Methanol[1]
Storage Temperature Keep in dark place, inert atmosphere, room temperature.[2]

Hazard Identification and Precautionary Measures

Based on available data, this compound is associated with the following hazards and precautionary statements.[2][5]

Hazard StatementsPrecautionary Statements
H315: Causes skin irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don the appropriate PPE as detailed in the table above.

  • Avoid all personal contact, including inhalation and ingestion.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

3. Weighing and Aliquoting:

  • Handle as a solid to minimize dust generation.

  • If creating solutions, add the solid to the solvent slowly in a fume hood.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.

  • Segregate this waste from other laboratory waste streams.

2. Waste Collection and Storage:

  • Collect all solid and liquid waste in designated, compatible, and properly sealed hazardous waste containers.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.

Emergency First Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep1 Review SDS and Safety Procedures prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Aliquot in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate and Collect Hazardous Waste handle2->clean1 emergency1 Spill or Exposure Event handle2->emergency1 If spill/exposure occurs clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency2 Follow First Aid and Spill Procedures emergency1->emergency2 emergency3 Notify Supervisor and EHS emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol
Reactant of Route 2
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.